molecular formula C8H5BrN2 B049647 6-Bromoquinazoline CAS No. 89892-21-7

6-Bromoquinazoline

Número de catálogo: B049647
Número CAS: 89892-21-7
Peso molecular: 209.04 g/mol
Clave InChI: FLQBSQZDZFVMTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromoquinazoline is a high-value, versatile chemical scaffold extensively employed in medicinal chemistry and drug discovery research. Its primary utility lies as a key synthetic intermediate for the construction of diverse quinazoline-based analogues, particularly for developing potent and selective kinase inhibitors. The bromine atom at the 6-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling rapid diversification of the core structure to explore structure-activity relationships (SAR). This compound is a fundamental building block in the synthesis of molecules that target Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are critical pathways in oncology research for combating various cancers. Researchers value this compound for its role in creating targeted therapeutics, probing enzyme mechanisms, and developing chemical probes for cell signaling studies. Supplied as a high-purity material, it is an indispensable tool for synthetic organic chemists and pharmaceutical researchers aiming to accelerate the development of next-generation small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBSQZDZFVMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590187
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-21-7
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of 6-Bromoquinazoline. The document is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of its physicochemical characteristics, synthetic methodologies, and its emerging role in anticancer research.

Core Chemical Properties and Structure

This compound (CAS Number: 89892-21-7) is a heterocyclic aromatic compound featuring a quinazoline scaffold substituted with a bromine atom at the 6-position.[1][2][3] This bromine atom provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of diverse molecular entities.[4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₈H₅BrN₂[2][3][5]
Molecular Weight 209.04 g/mol [2][5]
Appearance White to light yellow crystalline solid[1][6]
Purity Typically ≥96%[1][5][6]
Storage Room temperature, in a dark, inert atmosphere[6]

Note: Specific melting point and boiling point data for the parent this compound are not consistently reported in the literature; values often correspond to derivatives or related quinoline compounds. Qualitative solubility assessments suggest it is soluble in polar aprotic solvents.[7]

Structural Information

The structural identifiers for this compound are provided below, offering various representations of its molecular architecture.

IdentifierStringSource
SMILES BrC1=CC2=CN=CN=C2C=C1[5]
InChI 1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H[3][6]
InChIKey FLQBSQZDZFVMTO-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves multi-step reactions, typically starting from commercially available precursors. A common synthetic pathway to a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is detailed below.[8] This intermediate serves as a versatile scaffold for the introduction of various functionalities.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Experimental Protocol:

  • Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile. N-bromosuccinimide (NBS) is then added to the solution to yield 5-bromoanthranilic acid.[8]

  • Cyclization Reaction: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.[8]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to afford the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[8]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis of this compound Derivatives start Starting Materials (e.g., 5-bromoanthranilic acid, phenyl isothiocyanate) reaction Cyclization Reaction (Reflux in Ethanol) start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one recrystallization->intermediate alkylation Alkylation/ Substituted Benzyl Bromides (DMF, K2CO3) intermediate->alkylation final_product Final this compound Derivatives alkylation->final_product characterization Structural Characterization (NMR, MS, IR) final_product->characterization

A generalized workflow for the synthesis of this compound derivatives.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While a consolidated public database for the parent compound's spectra is limited, data for various derivatives are available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H-NMR spectra of 6-bromo-quinazoline derivatives, characteristic signals for the quinazoline ring protons are observed. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the proton at the 5-position of the quinazoline ring typically appears as a doublet around δ 8.37-8.39 ppm.[8]

  • ¹³C NMR: The ¹³C-NMR spectra provide detailed information about the carbon framework. In the aforementioned derivatives, the carbonyl carbon of the quinazolinone ring resonates at approximately δ 160 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. The mass spectra of this compound derivatives exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Theoretical and experimental IR data for derivatives show characteristic peaks for C=C, C=N, and C=O stretching vibrations.[8]

Biological Activity and Drug Development Applications

The this compound scaffold is a prominent feature in many compounds with significant biological activity, particularly as anticancer agents.[8][9][10]

Anticancer Activity and EGFR Inhibition

Numerous studies have focused on the design and synthesis of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] Overexpression and mutations of EGFR are implicated in the uncontrolled growth of various cancer cells.[8] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature a quinazoline core, highlighting the importance of this scaffold in oncology drug discovery.[8] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects.[8]

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer cells.[8][9] Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR.[9][10]

The diagram below illustrates the central role of the EGFR signaling pathway in cell proliferation and survival, which is a primary target of many this compound derivatives.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bromoquinazoline This compound Derivatives Bromoquinazoline->EGFR Inhibition

References

Spectroscopic Profile of 6-Bromoquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-bromoquinazoline, a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Due to the limited availability of publicly accessible, experimentally verified spectral data for the parent this compound, this guide presents representative data from a closely related derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, to provide insight into the expected spectral characteristics.[2]

This document details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and outlines a typical workflow for the spectral characterization of such compounds.

Representative Spectral Data

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following data was obtained for a derivative in CDCl₃ at 500 MHz.[2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (Representative Derivative)
8.39d2.0quinazoline H
7.85dd9.0, 2.0quinazoline H
7.58d8.5quinazoline H
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The data below for a derivative was recorded in CDCl₃ at 125 MHz.[2]

Chemical Shift (δ) ppmAssignment (Representative Derivative)
160.60C=O
158.04C=N
146.60Ar-C
138.26Ar-C
137.75Ar-C
135.77Ar-C
121.32Ar-C
118.99Ar-C-Br
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum.[2] The molecular weight of this compound is 209.04 g/mol , and its exact mass is 207.96361 Da.

m/zRelative Intensity (%)Assignment (Representative Derivative)
438.113.09[M]⁺
403.137.90[M-Cl]⁺
329.024.16
252.128.42
181.196.56
105.1100

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for quinazoline derivatives.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

Mass Spectrometry

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Electron Ionization (EI) is a common method for such compounds.

Mass Analysis:

  • The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of a compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Purification reaction->workup sample_prep Sample Preparation workup->sample_prep nmr NMR Analysis (1H & 13C) sample_prep->nmr ms MS Analysis sample_prep->ms data_proc Spectral Data Processing nmr->data_proc ms->data_proc structure_elucid Structure Elucidation data_proc->structure_elucid report Final Report structure_elucid->report

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics and analytical methodologies relevant to this compound and its derivatives. For definitive identification and characterization, it is recommended to acquire and analyze the spectral data of a pure sample of this compound.

References

A Technical Guide to the Niementowski Synthesis of 6-Bromo-4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Niementowski quinazoline synthesis, with a specific focus on the mechanism and protocols for the preparation of 6-bromo-4(3H)-quinazolinone derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the development of therapeutic agents.[1][2]

Core Principles of the Niementowski Quinazoline Synthesis

The Niementowski quinazoline synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones. The reaction involves the thermal condensation of an anthranilic acid with an amide.[1][2][3] For the synthesis of 6-bromo derivatives, the reaction starts with 5-bromoanthranilic acid. The versatility of this synthesis allows for the introduction of various substituents on the quinazolinone scaffold by selecting appropriately substituted anthranilic acids and amides.[1]

The general reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[1] The reaction is typically carried out at elevated temperatures, often in the range of 130–150°C.[1]

Reaction Mechanism for 6-Bromo-4(3H)-Quinazolinone Synthesis

The mechanism for the synthesis of a 6-bromo-4(3H)-quinazolinone derivative via the Niementowski reaction begins with the nucleophilic attack of the amino group of 5-bromoanthranilic acid on the carbonyl carbon of an amide. This is followed by the elimination of ammonia to form N-acyl-5-bromoanthranilic acid. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, and a final dehydration step yields the 6-bromo-4(3H)-quinazolinone.

Below is a DOT language script that generates a diagram illustrating this reaction pathway.

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Amide Amide (R-CO-NH2) N-acyl_intermediate N-acyl-5-bromoanthranilic Acid Amide->N-acyl_intermediate 6-Bromo_Quinazolinone 6-Bromo-4(3H)-Quinazolinone N-acyl_intermediate->6-Bromo_Quinazolinone Cyclization & Dehydration -H2O

Figure 1: Reaction pathway for the Niementowski synthesis of 6-bromo-4(3H)-quinazolinones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-bromo-4(3H)-quinazolinone derivatives using both conventional heating and microwave-assisted methods.

ProductStarting MaterialsMethodReaction TimeYield (%)Reference
6-Bromo-2-methyl-3-{4-[(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)carbonyl]phenyl}quinazolin-4(3H)-one6-Bromoanthranilic acid, p-aminobenzoic acid, acetyl chloride, etc.Conventional Heating6-8 hours75[4]
6-Bromo-2-methyl-3-{4-[(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)carbonyl]phenyl}quinazolin-4(3H)-one6-Bromoanthranilic acid, p-aminobenzoic acid, acetyl chloride, etc.Microwave Irradiation9 minutes92
6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone6-Bromo-2-phenyl-4H-benz[1][5]oxazin-4-one, p-aminoacetophenoneFusion (Conventional)2 hours82[6]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one5-Bromoanthranilic acid, phenyl isothiocyanateReflux (Conventional)20 hours83.2[7]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, hydrazine hydrateReflux (Conventional)3 hours75[5][8]

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a 6-bromo-4(3H)-quinazolinone derivative, with variations for conventional and microwave-assisted methods.

Synthesis of 6-Bromo-2-methyl–4-oxoquinazolin-3(4H)-yl)benzoic acid (Conventional Heating)

This protocol is adapted from a procedure for synthesizing a precursor to more complex 6-bromo-quinazolinones.

Materials:

  • 5-Bromoanthranilic acid

  • Pyridine

  • Acetyl chloride

  • p-Aminobenzoic acid

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 250 ml round bottom flask, dissolve 5-bromoanthranilic acid (2.16 g, 0.01 mol) in pyridine (0.79 g, 0.01 mol).

  • Cool the mixture to 0°C and slowly add acetyl chloride (0.78 g, 0.01 mol).

  • After the addition is complete, add p-aminobenzoic acid (1.37 g, 0.01 mol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture under reflux for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[3]

Materials:

  • Reactants as per the specific derivative being synthesized

  • Microwave-safe reaction vessel

  • Microwave synthesizer

General Procedure:

  • Place the reactants in a microwave-safe vessel.

  • If a solvent is used, add it to the vessel. Some reactions can be performed under solvent-free conditions.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically a few minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the product as described in the conventional method (precipitation, filtration, and recrystallization).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 6-bromo-4(3H)-quinazolinone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Weigh Reactants (e.g., 5-Bromoanthranilic Acid, Amide) Reaction_Setup Set up Reaction (Conventional or Microwave) Reaction Perform Reaction Reaction_Setup->Reaction Precipitation Precipitate Product (e.g., in ice water) Reaction->Precipitation TLC Monitor with TLC Reaction->TLC Monitor Progress Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize for Purification Filtration->Recrystallization Spectroscopy Characterize by NMR, IR, MS Recrystallization->Spectroscopy MP Determine Melting Point Spectroscopy->MP

Figure 2: General experimental workflow for the synthesis and analysis of 6-bromo-4(3H)-quinazolinones.

Conclusion

The Niementowski synthesis remains a cornerstone for the preparation of quinazolinone derivatives. For 6-bromo substituted analogs, the use of 5-bromoanthranilic acid as a starting material provides a direct and efficient route. The advent of microwave-assisted techniques has further enhanced this methodology, offering significant improvements in reaction times and yields. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols to aid researchers in the synthesis and development of novel 6-bromo-4(3H)-quinazolinones for various applications in drug discovery and materials science.

References

6-Bromoquinazoline: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 6-position of the quinazoline ring provides a versatile synthetic handle for the development of a diverse array of biologically active molecules. This technical guide explores the multifaceted role of 6-bromoquinazoline as a key building block in drug discovery, with a primary focus on its application in the synthesis of kinase inhibitors for cancer therapy. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, providing detailed experimental protocols and quantitative data to support further research and development in this promising area.

Introduction

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic motif in a multitude of clinically approved drugs and investigational agents. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal scaffold for interacting with various biological targets. The strategic placement of a bromine atom at the 6-position enhances the synthetic utility of the quinazoline core, allowing for a wide range of chemical modifications through cross-coupling reactions and other transformations. This has led to the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic system, followed by functionalization at key positions. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents to explore structure-activity relationships (SAR).

Synthesis of the this compound Core

A common route to the this compound core involves the use of 5-bromoanthranilic acid as a starting material.[1]

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

  • Synthesis of 5-bromoanthranilic acid (3): To a solution of anthranilic acid (1) (2.74 g, 20 mmol) in 20 mL of acetonitrile, a solution of N-bromosuccinimide (2) (3.73 g, 21 mmol) in 30 mL of acetonitrile is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with acetonitrile, and dried to afford 5-bromoanthranilic acid (3).[1]

  • Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5): A mixture of 5-bromoanthranilic acid (3) and phenyl isothiocyanate (4) in ethanol is refluxed to yield the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5).[1]

Derivatization of the this compound Core

The synthesized this compound core can be further modified to generate a library of derivatives. The following protocol describes the S-alkylation of the 2-mercapto group.

Experimental Protocol: Synthesis of S-substituted-6-bromo-2-thioquinazoline derivatives (8a-h) [1]

  • Intermediate 5 (1 mmol) is dissolved in 15 mL of DMF, and K₂CO₃ (1.2 mmol) is added over 5 minutes.

  • Various alkyl halides or substituted benzyl bromides (1.5 mmol) are added to the reaction mixture.

  • The resulting mixture is refluxed for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

  • The obtained precipitate is filtered, dried, and recrystallized from ethanol to yield the desired quinazoline-4-one derivatives (8a-h).[1]

G cluster_synthesis Synthesis Workflow Starting Materials 5-Bromoanthranilic Acid Phenyl Isothiocyanate Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatization Alkylation/ Cross-coupling Library Library of This compound Derivatives

Biological Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology.

Anticancer Activity: Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, especially those in the epidermal growth factor receptor (EGFR) family.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth, proliferation, and survival.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

This compound-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking downstream signaling.[3] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically evaluated using in vitro cell-based assays, such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
5b MCF-70.53 - 1.95[4]
5b SW4800.53 - 1.95[4]
8a MCF-715.85 ± 3.32[1]
8a SW48017.85 ± 0.92[1]
8e MCF-735.14 ± 6.87[1]
8e SW48063.15 ± 1.63[1]

Data presented as mean ± SD or a range, as reported in the cited literature.

Other Therapeutic Applications

While the primary focus has been on anticancer agents, the versatile this compound scaffold has been explored for other therapeutic indications.

  • Anti-inflammatory and Analgesic Properties: Certain 6-bromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities.[5]

  • Antiviral Activity: Quinazoline derivatives, in general, have been investigated for their potential as antiviral agents, although specific studies on 6-bromo derivatives in this area are less common.[6]

  • Neuroprotective Potential: Some quinoline derivatives, a related class of compounds, have been explored for their antioxidant and neuroprotective properties, suggesting a potential avenue for future research with 6-bromoquinazolines.[7][8]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key modifications and their impact on activity are summarized below:

  • Substituents on the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences biological activity. For instance, in a series of 2-thioether derivatives, an aliphatic linker (compound 8a) was found to be more potent than those with substituted benzyl groups.[1]

  • Substituents on the Phenyl Ring: In 3-phenyl-6-bromoquinazolin-4(3H)-one derivatives, the electronic nature of the substituents on the phenyl ring plays a role. Electron-donating groups have been shown to improve antiproliferative activity compared to electron-withdrawing groups.[1]

  • Modifications at the 6-position: While the bromine atom is often used as a synthetic handle, its replacement with other groups via cross-coupling reactions can lead to highly potent inhibitors.

SAR_Workflow cluster_sar SAR Experimental Workflow Lead Lead this compound Compound Synthesis Systematic Modification Screening Biological Screening (e.g., MTT) Analysis Data Analysis (IC50 determination) SAR Establish SAR Optimized Optimized Lead Compound

Conclusion and Future Perspectives

This compound has proven to be an invaluable building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of potent kinase inhibitors for cancer therapy, with many derivatives showing promising activity against EGFR and other relevant kinases. The synthetic accessibility and the versatility of the bromine handle allow for extensive SAR exploration, paving the way for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should continue to explore the full potential of the this compound scaffold. This includes the investigation of its utility in targeting other kinase families, as well as its application in developing agents for other diseases, such as inflammatory disorders, viral infections, and neurodegenerative diseases. The combination of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly lead to the discovery of novel this compound-based drugs with significant clinical impact.

References

Theoretical DFT Analysis of 6-Bromoquinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical Density Functional Theory (DFT) analysis of 6-bromoquinazoline derivatives, a class of compounds demonstrating significant potential in medicinal chemistry, particularly as anticancer agents. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position has been shown to enhance biological activity.[1] This document outlines the computational and experimental approaches used to characterize these derivatives, with a focus on their electronic structure, reactivity, and interactions with biological targets.

Introduction to this compound Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[2] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA for cancer therapy, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[3] The 6-bromo substitution on the quinazoline ring is a key structural modification that has been investigated for its potential to improve the therapeutic index of these compounds.[1][4]

Theoretical studies, particularly those employing DFT, are crucial for understanding the structure-activity relationships (SAR) of these molecules.[3][5] DFT calculations provide valuable insights into molecular geometries, electronic properties, and reactivity, which can guide the design and synthesis of more potent and selective drug candidates.[6][7]

Computational and Experimental Workflow

The investigation of this compound derivatives typically follows a multi-step process that integrates computational modeling with experimental validation. This workflow allows for the rational design of novel compounds and the elucidation of their mechanism of action.

G cluster_0 Computational Design & Screening cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & SAR a Ligand Design & Preparation b Molecular Docking (e.g., against EGFR) a->b c DFT Calculations (Geometry Optimization, Electronic Properties) b->c d Chemical Synthesis of this compound Derivatives c->d Guide Synthesis e Spectroscopic Characterization (NMR, MS, IR) d->e f In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) e->f g Determination of IC50 Values f->g h Structure-Activity Relationship (SAR) Analysis g->h i Lead Compound Identification & Optimization h->i

Caption: Integrated workflow for the design, synthesis, and evaluation of this compound derivatives.

Theoretical DFT Analysis: Methodologies and Insights

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[8] For this compound derivatives, these calculations are typically performed to understand their stability, electronic properties, and to correlate these with their observed biological activities.

Computational Protocol

A common methodology for DFT analysis of these compounds involves the following steps:

  • Geometry Optimization: The 3D structures of the this compound derivatives are optimized to find their most stable conformation (lowest energy state).

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain theoretical vibrational spectra (e.g., IR spectra).

  • Electronic Property Calculation: Various electronic properties are calculated, including:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[9]

    • Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

    • Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated to quantify the molecule's reactivity.[9]

A frequently used level of theory for these calculations is B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31+G(d,p) basis set.[3]

G Start Input: 3D Structure of this compound Derivative Opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirm Confirm True Minimum Freq->Confirm Confirm->Opt No ElecProp Calculate Electronic Properties (HOMO, LUMO, MEP) Confirm->ElecProp Yes Analysis Correlate with Biological Activity ElecProp->Analysis

Caption: Logical workflow for DFT calculations on this compound derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] For this compound derivatives, docking studies are often performed to investigate their binding modes and affinities with protein targets, most notably EGFR.[3][5]

Molecular Docking Protocol

A generalized protocol for molecular docking includes:

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.[1]

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched and optimized. Partial charges are assigned, and rotatable bonds are defined.[1]

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein and to score the different binding poses.

The results of molecular docking studies, such as binding energy, can help to explain the observed biological activity and guide the design of new inhibitors with improved potency.[10]

Experimental Validation

Computational predictions are validated through experimental studies, which are essential for confirming the biological activity of the synthesized compounds.

Synthesis and Characterization

New this compound derivatives are synthesized using established organic chemistry methods.[3][11] The chemical structures of the synthesized compounds are then confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[3][10]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.[3][12] The presence of bromine results in a characteristic isotopic pattern.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[3][10]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer).[3][5][11]

MTT Assay Protocol: [4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib) for a specified period.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Data Summary

The following tables summarize key quantitative data from studies on this compound derivatives.

Table 1: Molecular Docking and In Vitro Activity against EGFR
Compound IDTarget ProteinBinding Energy (kcal/mol)Cell LineIC₅₀ (µM)
8aEGFR (wild-type)-6.7MCF-715.85 ± 3.32
SW48017.85 ± 0.92
8cEGFR (wild-type)-5.3--
5bEGFRNot explicitly statedMCF-70.53
SW4801.95

Data sourced from multiple studies for illustrative purposes.[1][3][11]

Table 2: Spectroscopic Data for a Representative this compound Derivative (Compound 8a)
TechniqueObserved Data
¹H-NMR (500 MHz, CDCl₃) δ (ppm)8.39 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5 Hz, J = 2.0 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H), 7.55–7.54 (m, 3H), 7.32–7.31 (m, 2H), 7.29 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 4.40 (s, 2H), 2.34 (s, 3H)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm)160.64, 158.07, 146.66, 137.76, 137.38, 135.53, 132.93, 130.10, 129.76, 129.72, 129.29, 129.04, 128.07, 121.35, 118.98, 37.04, 21.15
Mass Spec. m/z (%)438.1 [M⁺] (22.25)

Spectroscopic data for compound 8a as reported in a recent study.[3]

Conclusion

The theoretical DFT analysis of this compound derivatives, in conjunction with molecular docking and experimental validation, provides a powerful framework for the discovery and development of novel anticancer agents. The favorable binding energies and potent inhibitory activities observed for some of these compounds highlight the importance of the this compound core in drug design.[1] Further investigation and optimization of these derivatives, guided by computational insights, hold significant promise for the development of next-generation therapies for cancer and other diseases.

References

Electron density and reactivity of the 6-bromoquinazoline core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Density and Reactivity of the 6-Bromoquinazoline Core

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] As a privileged nitrogen-containing heterocycle, its derivatives have been extensively explored for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Among its halogenated variants, the this compound core has emerged as a particularly valuable building block. The presence of the bromine atom at the 6-position significantly influences the molecule's electron density and provides a versatile handle for synthetic modifications, enabling the development of potent and selective therapeutic agents.[3]

This technical guide provides a comprehensive overview of the foundational chemistry of the this compound core, detailing its electron density, reactivity, synthesis, and functionalization. It further explores its application in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Electron Density and Reactivity

The chemical behavior of the this compound core is dictated by the interplay of the fused pyrimidine and benzene rings, further modulated by the bromine substituent.

  • Electron Density: The bromine atom at the C-6 position acts as an electron-withdrawing group through induction, which deactivates the benzene ring towards electrophilic substitution. Conversely, it can donate electron density through resonance. Density Functional Theory (DFT) analyses performed on this compound derivatives provide detailed insights into the electronic parameters, helping to predict the molecule's reactivity in various reactions and rationalize its biological activity.[4][5]

  • Reactivity: The C-6 bromine atom is a key site for functionalization. It is not sufficiently activated for facile nucleophilic aromatic substitution (SNAr) on its own but can be readily displaced through transition metal-catalyzed cross-coupling reactions.[3] This makes it an ideal synthetic handle for introducing diverse substituents. The reactivity at the 6-position is generally less sterically hindered compared to positions closer to the heterocyclic nitrogen, such as the 8-position.[3]

The most common and powerful methods for modifying the this compound core are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • Heck Coupling: To form C-C double bonds with alkenes.

These reactions allow for the systematic exploration of the chemical space around the quinazoline scaffold, which is crucial for optimizing biological activity and developing structure-activity relationships (SAR).

Core Synthesis and Functionalization

A common and effective strategy for synthesizing the this compound core begins with 5-bromoanthranilic acid. This starting material can undergo cyclization with various reagents to introduce substituents at different positions of the quinazoline ring.

Below is a general workflow for the synthesis and subsequent functionalization of 6-bromo-2-substituted-4(3H)-quinazolinones.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization at C-6 A 5-Bromoanthranilic Acid B Acylation / Cyclization (e.g., with Acyl Chloride) A->B C 6-Bromo-3,1-benzoxazin-4-one Intermediate B->C D Amination / Ring Formation (e.g., with an Amine) C->D E 6-Bromo-2-substituted-4(3H)-quinazolinone D->E F Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) E->F G Buchwald-Hartwig Amination (R2NH, Pd Catalyst) E->G H Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) E->H I 6-Aryl Derivative F->I J 6-Amino Derivative G->J K 6-Alkynyl Derivative H->K

Caption: General workflow for synthesis and functionalization of the this compound core.

Applications in Drug Development

Derivatives of the this compound core have demonstrated significant therapeutic potential across several key areas of drug development.

Oncology

The quinazoline scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[4] this compound derivatives have been extensively investigated as potent anticancer agents, often designed to inhibit protein kinases like EGFR.[4][6] By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[6][7]

G EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P->Downstream Bromoquinazoline This compound Derivative Bromoquinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

Antimicrobial and Anti-inflammatory Activity

Beyond oncology, this compound derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][7] Certain derivatives exhibit significant activity against various strains of bacteria and fungi.[7] Their anti-inflammatory properties have also been evaluated, for instance, in carrageenan-induced paw edema models in rats, demonstrating their potential to treat inflammatory conditions.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound derivatives from the literature.

Table 1: Spectroscopic Data for Representative this compound Derivatives

Data extracted from a study on 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[4]

Compound ID¹H-NMR (δ, ppm) in CDCl₃¹³C-NMR (δ, ppm) in CDCl₃Mass Spec (m/z)
8a 8.37 (d, 1H), 7.82 (dd, 1H), 7.58-7.56 (m, 3H), 7.51 (d, 1H), 7.33-7.31 (m, 2H), 3.17 (t, 2H), 1.71-1.65 (m, 2H), 1.48-1.41 (m, 2H), 0.96 (t, 3H)160.71, 158.48, 146.72, 137.66, 135.79, 130.01, 129.72, 129.65, 129.04, 128.07, 121.25, 118.78, 32.37, 30.64, 22.04, 13.65390.1 [M⁺]
8e 8.37 (d, 1H), 7.81 (dd, 1H), 7.56-7.54 (m, 3H), 7.49 (d, 1H), 7.32-7.30 (m, 2H), 7.11 (d, 2H), 6.84 (d, 2H), 4.22 (s, 2H), 2.29 (s, 3H)160.60, 158.04, 146.60, 138.26, 137.75, 135.77, 135.49, 130.13, 130.09, 129.75, 129.71, 129.02, 128.48, 128.37, 128.01, 126.42, 121.32, 118.99, 37.28, 21.34438.1 [M⁺]
8f 8.37 (d, 1H), 7.83 (dd, 1H), 7.56-7.54 (m, 3H), 7.51 (d, 1H), 7.35-7.33 (m, 2H), 7.26 (s, 4H), 4.25 (s, 2H)160.55, 157.51, 146.51, 137.83, 135.41, 134.93, 133.42, 130.68, 130.21, 129.81, 129.77, 129.03, 128.71, 127.99, 121.35, 119.17, 36.34458.2 [M⁺]
Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) of this compound Derivatives

Data represents the concentration required to inhibit 50% of cell growth.

Compound IDMCF-7 (Breast Cancer)SW480 (Colon Cancer)MRC-5 (Normal Lung)Reference
8a 15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72[4][5]
8e 35.14 ± 6.8763.15 ± 1.63>100[4]
5b 0.531.95Not specified[6][8]
Erlotinib (Control) 9.9 ± 0.14Not specifiedNot specified[4]
Cisplatin (Control) Not specifiedNot specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments cited in the literature.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Key Intermediate)[4]
  • Reaction Setup: A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is refluxed at 65 °C for 20 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is filtered.

  • Purification: The obtained solid residue is recrystallized from ethanol to yield the pure intermediate product.

General Procedure for Synthesis of 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one Derivatives (e.g., 8a-8h)[4]
  • Reaction Setup: To a solution of the intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (1 mmol) in Dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 mmol) is added, and the mixture is stirred for 20 minutes.

  • Addition of Alkyl Halide: The respective alkyl halide (e.g., butyl iodide for compound 8a) or substituted benzyl bromide (1.1 mmol) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature for 4-5 hours and monitored by TLC.

  • Work-up: Upon completion, the mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the final compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)[4][8]
  • Cell Seeding: Cancer cells (e.g., MCF-7 or SW480) are harvested using a trypsin/EDTA solution and seeded at a density of 1 x 10⁴ cells per well in 96-well microplates.[8]

  • Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the synthesized this compound derivatives (e.g., ranging from 1 to 200 µM) in triplicate.[8] A positive control drug (e.g., Erlotinib, Cisplatin) and a vehicle control (DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Conclusion

The this compound core is a highly versatile and privileged scaffold in medicinal chemistry. Its unique electronic properties and the reactivity of the C-6 bromine atom provide a robust platform for the synthesis of diverse compound libraries. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores its importance in modern drug discovery. The continued exploration of this core, guided by computational studies and innovative synthetic methodologies, promises to yield novel therapeutic agents with improved potency and selectivity.

References

The Advent of a Scaffold: A Technical History of Halogenated Quinazolines in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its history stretches from foundational 19th-century synthesis to its pivotal role as a "privileged structure" in kinase inhibition. This technical guide chronicles the discovery and evolution of halogenated quinazolines, focusing on their emergence as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We provide an in-depth look at the historical milestones, the critical role of halogenation in optimizing potency, detailed experimental protocols for synthesis and evaluation, and a summary of key quantitative data for seminal compounds that have shaped the field.

A Historical Overview: From Synthesis to Significance

The story of quinazolines begins not in a pharmaceutical lab, but in the foundational era of organic chemistry. The bicyclic quinazoline core, consisting of fused benzene and pyrimidine rings, was first synthesized in 1869 by Peter Griess.[1] This was followed by key advancements, including the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 and a more efficient route developed by Siegmund Gabriel in 1903.[1] For decades, the scaffold remained a subject of academic interest.

It wasn't until the late 20th century that the therapeutic potential of quinazoline derivatives began to be fully realized, particularly as inhibitors of protein kinases. The discovery that many cancers are driven by the aberrant signaling of receptor tyrosine kinases like EGFR spurred a search for small molecule inhibitors that could compete with ATP at the kinase's catalytic site.[2]

A pivotal moment in the history of halogenated quinazolines occurred in the mid-1990s. Researchers systematically explored the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives. A landmark 1996 paper by Bridges et al. demonstrated an "unusually steep" SAR for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline.[3] Their work quantitatively established that the introduction of a halogen, particularly a bromine or chlorine atom, at the 3-position of the 4-anilino ring resulted in a dramatic increase in inhibitory potency against EGFR.[3] This discovery was a turning point, cementing the 4-anilinoquinazoline as a premier scaffold for EGFR inhibition and directly paving the way for first-generation blockbuster drugs.

The Role of Halogenation in Potency and Specificity

The deliberate incorporation of halogen atoms onto the 4-anilino moiety of the quinazoline scaffold was a critical breakthrough. The early SAR studies revealed that this substitution pattern significantly enhances the binding affinity of the inhibitor to the ATP pocket of the EGFR kinase domain.

The rationale for this enhanced potency is multifactorial:

  • Hydrophobic Interactions: The halogen atom occupies a small hydrophobic pocket within the ATP-binding site, increasing the overall binding energy.

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the electronics of the aniline ring, influencing key interactions.

  • Optimal Fit: The size and position of the halogen were found to be crucial. For instance, bromine at the meta-position (3-position) of the aniline ring was shown to provide a near-optimal fit, leading to exceptionally potent inhibition.[3]

This strategic use of halogens transformed the quinazoline core into a highly effective pharmacophore, leading directly to the development of compounds like Gefitinib (chloro-fluoro substitution) and Erlotinib, which defined the first generation of EGFR Tyrosine Kinase Inhibitors (TKIs).

Key Halogenated Quinazoline Inhibitors

The principles established by early SAR studies led to the development of several clinically vital halogenated quinazolines.

  • Gefitinib (Iressa®): Approved by the FDA in 2003, gefitinib features a 4-(3-chloro-4-fluoroanilino) substitution.[4] It was one of the first targeted therapies for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4]

  • Erlotinib (Tarceva®): Erlotinib, with its 4-(3-ethynylphenyl)amino group, is another first-generation EGFR inhibitor. While the primary aniline substituent is not a halogen, its development is rooted in the same 4-anilinoquinazoline scaffold, and it is often studied alongside its halogenated counterparts.

  • Lapatinib (Tykerb®): Lapatinib represents a further evolution, acting as a dual inhibitor of both EGFR and HER2.[4] Its structure includes a 4-(3-chloro-4-(3-fluorobenzyloxy)anilino) moiety, again highlighting the strategic importance of halogenation.[4]

Quantitative Data: Inhibitory Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity or a specific cellular process. The data below is compiled from key studies.

CompoundTargetAssay TypeIC₅₀ (nM)
Gefitinib EGFR KinaseEnzyme Assay33
A431 CellsCell Proliferation8.37 (µM)
PC9 Cells (EGFR del19)Cell Proliferation77.26
HCC827 Cells (EGFR del19)Cell Proliferation13.06
Erlotinib EGFR KinaseEnzyme Assay2
HER2 KinaseEnzyme Assay340
HN5 CellsCell Proliferation100
Lapatinib EGFR KinaseEnzyme Assay10.8
HER2 KinaseEnzyme Assay9.2
BT-474 Cells (HER2+)Cell Proliferation46
SK-BR-3 Cells (HER2+)Cell Proliferation79
PD 153035 EGFR KinaseEnzyme Assay0.025

Table 1: Comparative IC₅₀ values for key halogenated quinazoline inhibitors and related compounds. Note that values can vary based on specific assay conditions, cell lines, and ATP concentrations.

Experimental Protocols

Detailed and reproducible protocols are essential for drug discovery and development. The following sections provide representative methodologies for the synthesis and evaluation of halogenated quinazoline inhibitors.

Synthesis of a Halogenated Quinazoline Intermediate

This protocol describes the synthesis of Erlotinib, a representative workflow for 4-anilinoquinazolines. The key steps are the chlorination of the quinazolinone precursor followed by nucleophilic aromatic substitution.

Step 1: Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Objective: To convert the hydroxyl group of the quinazolinone into a chloro group, creating a reactive intermediate.

  • Materials:

    • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent)

    • Thionyl chloride (SOCl₂) (2-3 equivalents) or Phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents)

    • Anhydrous Toluene

    • Nitrogen or Argon gas

    • Ice-water, Sodium bicarbonate solution, Dichloromethane, Brine, Anhydrous sodium sulfate

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 eq.).

    • Add anhydrous toluene to create a slurry.

    • Slowly add thionyl chloride (2-3 eq.) to the slurry at room temperature with stirring.

    • Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC or HPLC.

    • After cooling, carefully quench the reaction by slowly pouring the mixture into ice-water.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[5]

    • Purify the crude product via recrystallization or column chromatography.

Step 2: Synthesis of Erlotinib via Nucleophilic Aromatic Substitution

  • Objective: To couple the chlorinated quinazoline intermediate with the appropriately substituted aniline.

  • Materials:

    • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)

    • 3-Ethynylaniline (1.1-1.5 equivalents)

    • Isopropanol

  • Procedure:

    • Suspend the 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 eq.) in a mixture of water and isopropanol.

    • Add 3-ethynylaniline (1.1 eq.).

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor reaction completion by TLC or HPLC.[5]

    • Upon completion, cool the mixture to room temperature, allowing the product to precipitate.

    • Filter the solid product, wash sequentially with cold isopropanol and hexane.

    • Dry the final product under vacuum to obtain Erlotinib.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. It quantifies the amount of ADP produced in the kinase reaction via a luminescent readout.[1][5][6]

  • Objective: To determine the IC₅₀ value of a test compound against the EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Test compound (e.g., Gefitinib) dissolved in DMSO

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well white, flat-bottom plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.

    • Reaction Setup: To the wells of a microplate, add 5 µL of the diluted test compound or vehicle (DMSO for 100% activity control).

    • Add 10 µL of a master mix containing the EGFR enzyme and substrate in Kinase Assay Buffer.

    • Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation / Viability Assay (MTT Format)

This cell-based assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that depend on EGFR signaling.[7]

  • Objective: To determine the IC₅₀ value of a test compound in a cellular context.

  • Materials:

    • Cancer cell line (e.g., A431, which overexpresses EGFR)

    • Complete cell culture medium

    • Test compound (e.g., Gefitinib) dissolved in DMSO

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Pathways and Processes

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention for ATP-competitive quinazoline inhibitors. Ligand binding leads to receptor dimerization and autophosphorylation, which activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Halogenated quinazolines block the initial autophosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer P_EGFR P-EGFR (Active) EGFR->P_EGFR 2. Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Ligand EGF Ligand Ligand->EGFR 1. Binding & Dimerization Inhibitor Halogenated Quinazoline Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling and the point of TKI intervention.

Experimental Workflow for Inhibitor Evaluation

The process of discovering and characterizing a novel halogenated quinazoline inhibitor follows a logical, multi-stage workflow, from initial chemical synthesis to detailed biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis (Quinazoline Core + Halogenated Aniline) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemAssay Biochemical Assay (In Vitro EGFR Kinase Inhibition) Purification->BiochemAssay IC50_Biochem Determine Biochemical IC₅₀ BiochemAssay->IC50_Biochem CellAssay Cell-Based Assay (Cell Proliferation / Viability) IC50_Biochem->CellAssay Potent Compounds IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell Downstream Downstream Cellular Analysis (Western Blot for p-EGFR, Apoptosis Assay) IC50_Cell->Downstream Active Compounds Lead_Opt Lead Optimization (SAR Studies) Downstream->Lead_Opt

Caption: Typical workflow for evaluating a novel kinase inhibitor.

Conclusion

The journey of the halogenated quinazoline from a 19th-century chemical curiosity to a pillar of modern oncology is a testament to the power of systematic medicinal chemistry. The strategic incorporation of halogens, guided by rigorous structure-activity relationship studies, unlocked the scaffold's profound potential as a high-affinity inhibitor of EGFR. The resulting compounds—Gefitinib, Lapatinib, and their successors—have fundamentally changed the treatment paradigm for EGFR-driven cancers, ushering in the era of personalized medicine. The foundational work detailed in this guide continues to inform the design of next-generation inhibitors, ensuring that the legacy of the halogenated quinazoline will extend far into the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromoquinazoline. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized quinazolines, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The methodologies described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—offer powerful strategies for the construction of carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinazoline core.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the quinazoline ring is a critical aspect of drug discovery and development, enabling the modulation of pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the efficient and selective derivatization of heteroaromatic systems. This compound serves as a versatile precursor for these transformations, allowing for the introduction of diverse aryl, vinyl, alkynyl, and amino moieties. This document outlines optimized conditions and detailed experimental procedures for the four major classes of palladium-catalyzed cross-coupling reactions involving this compound.

Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane9092
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11078

Table 2: Heck Reaction of this compound with Olefins

EntryOlefinPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10088
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12075
3n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMAc11082

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF6091
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)-DIPEADMF8085
31-HexynePd(OAc)₂ (2)CuI (4)PPh₃ (4)Et₃N1,4-Dioxane7089

Table 4: Buchwald-Hartwig Amination of this compound

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10095
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11088
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene10092

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under a positive flow of inert gas.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-phenylquinazoline.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF, triethylamine (2.0 equiv), and ethyl acrylate (1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[2]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).[3]

  • Evacuate the flask and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe. The solution should be degassed by bubbling with inert gas for 15 minutes.

  • Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(phenylethynyl)quinazoline.[3]

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.[1][4]

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene and morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-morpholinoquinazoline.[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound (1 eq.) Coupling Partner (1.2-1.5 eq.) Base (2-3 eq.) Flask To Flame-Dried Schlenk Flask Reactants->Flask Catalyst Add Pd-Catalyst (1-5 mol%) & Ligand (if needed) Catalyst->Flask Inert Evacuate & Backfill with Inert Gas (3x) Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Vigorous Stirring (60-120°C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

EGFR Signaling Pathway

Many 6-substituted quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell signaling and a common target in cancer therapy. The diagram below illustrates a simplified EGFR signaling cascade.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline 6-Substituted Quinazoline (Inhibitor) Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-substituted quinazolines.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-Bromoquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 6-bromoquinazoline derivatives as potential anticancer agents. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with several derivatives approved as anticancer drugs. The incorporation of a bromine atom at the 6-position has been shown to enhance the anticancer effects of these compounds. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability and target engagement. These derivatives frequently exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1][2]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent at position RCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5b 3-FluorophenylaminoMCF-7 (Breast)0.53Cisplatin> 10
SW480 (Colon)1.95Cisplatin> 10
8a 2-Thio-benzylMCF-7 (Breast)15.85Erlotinib> 20
SW480 (Colon)17.85Erlotinib> 20
WHI-P154 3'-Bromo-4'-hydroxyphenylaminoU373 (Glioblastoma)~1.0--
U87 (Glioblastoma)~1.0--
Compound 6a Aryl thioureaKB (Wild-type EGFR)< 0.01Gefitinib0.015
H1975 (Mutant EGFR)0.024Gefitinib0.58
Compound 10b Heterocyclic thioureaH1975 (Mutant EGFR)0.018Gefitinib0.58

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-6-bromoquinazoline Derivatives

This protocol outlines a general method for the synthesis of 4-anilino-6-bromoquinazoline derivatives, which are frequently investigated for their anticancer properties.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Appropriate aniline derivative

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in isopropanol

  • Isopropanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) and the desired aniline derivative (1.2 equivalents) in isopropanol.

  • Reaction: Add a solution of HCl in isopropanol (4 M, 2 equivalents) dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold isopropanol and then with diethyl ether to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (2-Amino-5-bromobenzonitrile, Aniline) reaction Chemical Synthesis (e.g., Reflux in Isopropanol with HCl) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay on Cancer Cell Lines) characterization->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) data_analysis->mechanism egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr Binds pi3k PI3K egfr->pi3k Activates ras Ras egfr->ras Activates akt Akt pi3k->akt transcription Transcription Factors akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response inhibitor This compound Derivative inhibitor->egfr Inhibits ATP Binding

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of epidermal growth factor receptor (EGFR) inhibitors utilizing the versatile building block, 6-bromoquinazoline. This document outlines the critical role of the EGFR signaling pathway in cancer, details synthetic strategies for creating potent inhibitors, and provides step-by-step experimental protocols for their synthesis and biological characterization.

Introduction to EGFR Signaling and Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for normal cellular function.[2][3][5] However, aberrant EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[2][4]

Quinazoline-based small molecules have emerged as a prominent class of EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling. The this compound scaffold serves as a key intermediate in the synthesis of numerous potent EGFR inhibitors, allowing for diverse chemical modifications at the 6-position to enhance potency and selectivity.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. A simplified representation of this pathway is illustrated below.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3 IP3 PLCγ->IP3 PIP2 DAG DAG PLCγ->DAG PIP2 PKC PKC DAG->PKC PKC->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Angiogenesis Angiogenesis Nucleus->Angiogenesis

Figure 1. Simplified EGFR Signaling Pathway.

Synthetic Strategy for EGFR Inhibitors from this compound

A general and effective strategy for the synthesis of EGFR inhibitors from this compound involves a multi-step process. The core of this strategy is the sequential modification of the quinazoline scaffold to introduce functionalities that are crucial for potent and selective inhibition of the EGFR kinase domain.

Synthetic_Workflow Start Starting Material (e.g., 2-Amino-5-bromobenzoic acid) Step1 Cyclization (e.g., with formamide) Start->Step1 Intermediate1 6-Bromoquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3 or SOCl2) Intermediate1->Step2 Intermediate2 6-Bromo-4-chloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (with substituted aniline) Intermediate2->Step3 Intermediate3 4-Anilino-6-bromoquinazoline Derivative Step3->Intermediate3 Step4 Functionalization at C6 (e.g., Sonogashira, Suzuki, Buchwald-Hartwig coupling) Intermediate3->Step4 FinalProduct Final EGFR Inhibitor Step4->FinalProduct

Figure 2. General Synthetic Workflow.

Experimental Protocols

A. Synthesis of Key Intermediates and Final Compounds

1. Synthesis of 6-Bromo-4-chloroquinazoline

This protocol outlines the synthesis of the key intermediate, 6-bromo-4-chloroquinazoline, starting from 6-bromoquinolin-4-ol.

  • Materials:

    • 6-Bromoquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ice water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add 6-bromoquinolin-4-ol.

    • Carefully add phosphorus oxychloride followed by a catalytic amount of DMF.

    • Heat the reaction mixture to reflux and stir for 3-6 hours.[5][6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice water with constant stirring.

    • Neutralize the mixture to a pH of approximately 8 using a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography to yield 6-bromo-4-chloroquinazoline as a solid.[5]

2. Synthesis of 4-Anilino-6-bromoquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction to introduce the aniline moiety.

  • Materials:

    • 6-Bromo-4-chloroquinazoline

    • Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib synthesis)

    • Solvent (e.g., isopropanol, THF)

    • Acid (e.g., HCl) (optional, for salt formation)

  • Procedure:

    • Dissolve 6-bromo-4-chloroquinazoline in a suitable solvent in a round-bottom flask.

    • Add the substituted aniline to the solution.

    • Heat the reaction mixture at a suitable temperature (e.g., 70°C) for several hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by washing with a suitable solvent or by recrystallization to afford the desired 4-anilino-6-bromoquinazoline derivative.

3. Functionalization at the C6-Position (Example: Sonogashira Coupling)

This protocol provides a general method for introducing an alkynyl group at the 6-position of the quinazoline ring.[8]

  • Materials:

    • 4-Anilino-6-bromoquinazoline derivative

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add the 4-anilino-6-bromoquinazoline derivative, the terminal alkyne, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the base.

    • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC).

    • After completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 6-alkynyl-4-anilinoquinazoline derivative.[8]

B. Biological Evaluation Protocols

1. In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or unlabeled ATP for luminescence-based assays

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

    • Test compound (dissolved in DMSO)

    • 96-well or 384-well plates

    • Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a multi-well plate, add the test compound dilutions, the EGFR enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP for radiometric assays).

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).[1][9]

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

    • For radiometric assays, wash the membrane to remove unincorporated radiolabeled ATP and measure the incorporated radioactivity using a scintillation counter.

    • For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[9]

    • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

    • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[10]

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation

The inhibitory activities of synthesized compounds are typically summarized in a table for easy comparison.

Compound IDModification at C6EGFR WT IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)
Cmpd 1 -Br500A54915.2
Cmpd 2 -C≡C-Ph50A5492.5
Cmpd 3 -Aryl (Suzuki)25H19751.8
Gefitinib -OCH₃, -O(CH₂)₃-Morpholine2.0-33PC-90.015

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compounds synthesized and the assay conditions.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective EGFR inhibitors. The synthetic routes outlined in these notes, coupled with the detailed biological evaluation protocols, provide a solid framework for researchers in the field of oncology drug discovery. By systematically modifying the 6-position of the quinazoline ring, novel compounds with improved efficacy against both wild-type and mutant forms of EGFR can be developed, paving the way for the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the quinazoline core is therefore of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering an efficient route to synthesize 6-aminoquinazoline derivatives. This palladium-catalyzed cross-coupling reaction of 6-bromoquinazoline with primary or secondary amines provides a broadly applicable synthetic tool with high functional group tolerance.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido intermediate. The final step is a reductive elimination that yields the desired 6-aminoquinazoline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Bromoquinazolines and Related Heterocycles

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of bromoquinazoline derivatives and structurally similar heterocycles. This data provides a strong foundation for the development and optimization of specific reaction conditions for this compound.

SubstrateAmineCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromobenzo[h]quinazolin-4(3H)-oneMorpholinePd(OAc)₂XantPhosK₃PO₄1,4-Dioxane100-89
6-Bromobenzo[h]quinazolin-4(3H)-one1-(2-Fluorophenyl)piperazinePd(OAc)₂XantPhosK₃PO₄1,4-Dioxane100-88
6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-oneAryl, Heteroaryl, and Alkyl aminesPd₂(dba)₃DavePhosNaOtBu1,4-Dioxane100--
6-Bromoquinoline DerivativeVarious AminesPd₂(dba)₃XantphosNaOtBuToluene90-11012-24-
6-Bromo-2-chloroquinolineLithium bis(trimethylsilyl)amide (Ammonia equivalent)Pd₂(dba)₃XPhosLHMDSDioxane10012-16-

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the this compound and the desired amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aminoquinazoline derivative.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow reagents Combine Reactants: - this compound - Amine - Pd₂(dba)₃ - Xantphos - NaOtBu - Toluene reaction Heat and Stir (90-110 °C, 12-24 h) reagents->reaction Inert Atmosphere workup Workup: - Cool to RT - Dilute (EtOAc) - Filter (Celite) reaction->workup purification Purification: - Concentrate - Flash Column  Chromatography workup->purification product 6-Aminoquinazoline Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle

Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex (L)₂Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [(L)₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ pd_complex->pd_amine_complex + HNR¹R² amine_coordination Amine Coordination pd_amido_complex (L)₂Pd(II)(Ar)(NR¹R²) pd_amine_complex->pd_amido_complex + Base - H-Base⁺Br⁻ deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-NR¹R² pd_amido_complex->product reductive_elimination Reductive Elimination ArBr This compound Amine HNR¹R²

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of 6-Aminoquinazoline Derivatives from 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-aminoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination of 6-bromoquinazoline, a versatile and efficient method for the formation of the crucial C-N bond.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of quinazoline exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Notably, 6-aminoquinazoline derivatives have been extensively investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] The synthesis of these derivatives often starts from the readily available this compound, with the Buchwald-Hartwig amination being a cornerstone reaction for introducing the vital amino group at the 6-position.[4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an invaluable tool for creating libraries of diverse 6-aminoquinazoline analogs for drug discovery programs.[5]

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base and a phosphine ligand.[4][5] The catalytic cycle, as illustrated below, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired 6-aminoquinazoline product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands generally promoting the key steps of the catalytic cycle.[6]

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(Br)L2->Ar-Pd(II)(NHR'R'')L Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of 6-aminoquinazoline derivatives via Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of this compound and structurally related 6-bromoquinolines with various amines.

ParameterCommon Reagents and ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol% loading.
Ligand Xantphos, XPhos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal results.
Temperature 80-120 °CHigher temperatures may be required for less reactive amines or aryl chlorides.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination.

AmineProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine6-(Morpholin-4-yl)quinazolinePd₂(dba)₃ / XantphosNaOtBuToluene1101885
Piperidine6-(Piperidin-1-yl)quinazolinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002478
AnilineN-Phenylquinazolin-6-aminePd₂(dba)₃ / XPhosK₂CO₃Toluene1001672
BenzylamineN-Benzylquinazolin-6-aminePd(OAc)₂ / XantphosNaOtBuDioxane902081
n-ButylamineN-(n-Butyl)quinazolin-6-aminePd₂(dba)₃ / DavePhosNaOtBuToluene1001288

Table 2: Representative Yields for the Buchwald-Hartwig Amination of this compound. (Note: Yields are representative and may vary based on specific reaction conditions and scale).

Application Notes: 6-Aminoquinazolines as EGFR Inhibitors

A significant application of 6-aminoquinazoline derivatives is their use as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][7] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8]

6-Aminoquinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[3] This mechanism of action has led to the development of several successful anticancer drugs, including gefitinib and erlotinib.[7] The cytotoxic activity of novel 6-aminoquinazoline derivatives is often evaluated against cancer cell lines with varying EGFR expression levels.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8aMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14[9]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8aSW480 (Colon)17.85 ± 0.92Erlotinib12.1 ± 0.23[9]
This compound derivative 5bMCF-7 (Breast)1.95Cisplatin10.32[5][10]
This compound derivative 5bSW480 (Colon)0.53Cisplatin12.61[5][10]

Table 3: In Vitro Cytotoxic Activity of Selected this compound Derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K ATP ATP ADP ADP ATP->ADP Quinazoline_Inhibitor 6-Aminoquinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 2: EGFR signaling pathway and inhibition by 6-aminoquinazoline derivatives.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amines and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(morpholin-4-yl)quinazoline.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add this compound, Pd₂(dba)₃, Xantphos, NaOtBu to Schlenk tube Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Amine Add Toluene and Amine via syringe Inert_Atmosphere->Add_Solvent_Amine Heat Heat to 100-110 °C with stirring Add_Solvent_Amine->Heat Monitor Monitor by TLC/LC-MS (12-24h) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute with EtOAc, filter through Celite Cool->Filter Extract Wash with H₂O, brine, dry over Na₂SO₄ Filter->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Flash column chromatography Concentrate->Purify

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Amination with a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ under an inert atmosphere.

  • Add anhydrous, degassed dioxane, followed by the addition of aniline.

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours with stirring.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the desired N-phenylquinazolin-6-amine.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of 6-aminoquinazoline derivatives from this compound. The protocols and data presented herein offer a solid foundation for researchers to develop novel quinazoline-based compounds for various therapeutic applications, particularly in the field of oncology. Careful optimization of reaction conditions is key to achieving high yields and purity of the desired products. The significant biological activity of 6-aminoquinazolines as EGFR inhibitors underscores the importance of this synthetic strategy in modern drug discovery.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, particularly as anticancer agents.[1] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1] The evaluation of the cytotoxic potential of novel compounds, such as 6-bromoquinazoline derivatives, is a crucial first step in the drug discovery and development pipeline.[1][2]

This document provides detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay. These methods are widely used to determine the cytotoxic effects of novel chemical entities on various cancer cell lines.[3][4] Adherence to these standardized protocols will ensure the generation of robust and reproducible data.[5]

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineIC50 (µM)Reference
Series 5a-j [6]
5bMCF-71.95[6]
5bSW4800.53[6]
General RangeMCF-70.53 - 46.6[7]
General RangeSW4800.53 - 46.6[7]
Series 8a-h [8]
8aMCF-715.85 ± 3.32[8]
8aSW48017.85 ± 0.92[8]
8aMRC-5 (normal cell line)84.20 ± 1.72[8]
8dMCF-759.15 ± 5.73[8]
8dSW48072.45 ± 2.90[8]
8eMCF-735.14 ± 6.87[8]
8eSW48063.15 ± 1.63[8]

Experimental Protocols

Two common and reliable colorimetric assays for determining in vitro cytotoxicity are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][9] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]

Materials:

  • This compound derivatives

  • Selected cancer cell line(s) (e.g., MCF-7, SW480)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells in their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3][10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the this compound derivatives in sterile DMSO (e.g., 10 mM).[3]

    • On the day of the experiment, prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations.[3] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.[1] Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[1]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][11]

  • Absorbance Measurement:

    • Shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[9][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[13] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total protein mass, which serves as an indirect measure of cell number.[4][13]

Materials:

  • This compound derivatives

  • Selected cancer cell line(s)

  • Complete growth medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the compound treatment period, gently remove the medium.

    • Fix the cells by adding 50-100 µL of cold 10% TCA to each well.[1][4]

    • Incubate the plate at 4°C for at least 1 hour.[4]

  • Staining:

    • Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[4] Air-dry the plates completely.[4]

    • Add 50-100 µL of 0.4% SRB solution to each well.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Washing:

    • After staining, wash the plates with 1% acetic acid to remove unbound dye.[4] Repeat the washing step at least three times.[4]

    • Allow the plates to air-dry completely.[4]

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[4]

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at approximately 540 nm or 510 nm using a microplate reader.[1][4]

  • Data Analysis:

    • Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., MCF-7, SW480) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound Derivatives in DMSO) Treatment 5. Compound Treatment (Serial Dilutions) CompoundPrep->Treatment Incubation1 4. Incubation (24h) (Allow cell attachment) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 6. Incubation (24-72h) (Drug exposure) Treatment->Incubation2 AssayStep 7. Assay Specific Step (Add MTT or Fix/Stain with SRB) Incubation2->AssayStep Measurement 8. Absorbance Measurement (Microplate Reader) AssayStep->Measurement DataAnalysis 9. Data Analysis (% Viability vs. Concentration) Measurement->DataAnalysis IC50 10. IC50 Determination DataAnalysis->IC50

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) SignalingCascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) EGFR->SignalingCascade GeneExpression Gene Expression SignalingCascade->GeneExpression Proliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->Proliferation Bromoquinazoline This compound Derivative Bromoquinazoline->EGFR Inhibition

Caption: Postulated inhibitory action on receptor tyrosine kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound is a frequent challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation Expected Outcome
Suboptimal Reaction Conditions Temperature: The Niementowski reaction, a common route to quinazolinones, often requires high temperatures (130-150°C) for the thermal condensation of an anthranilic acid and an amide.[1] Ensure your reaction temperature is optimized for the specific protocol. A temperature screen can help identify the optimal condition. Reaction Time: Reaction durations can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and to ensure the starting material is consumed.Increased conversion of starting materials to the desired this compound.
Incomplete Cyclization The intermediate N-acyl-2-amino-5-bromobenzoic acid may be stable and resistant to cyclization. Increasing the reaction temperature or using a dehydrating agent or catalyst (e.g., polyphosphoric acid) can facilitate the cyclization step.Enhanced formation of the quinazoline ring, leading to a higher yield.
Purity of Starting Materials Impurities in the starting materials, such as 2-amino-5-bromobenzoic acid or formamide, can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.A cleaner reaction profile with fewer side products and an improved yield of the target compound.
Moisture in the Reaction The presence of water can hinder the cyclization step, which involves the elimination of water.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.Improved reaction efficiency and higher product yield.

2. Formation of Byproducts

Question: My reaction mixture shows multiple spots on TLC/LC-MS, and the yield of my desired this compound is low. What are the common byproducts in this synthesis?

Answer: The formation of byproducts is a common issue in quinazoline synthesis. Identifying these impurities is the first step toward minimizing their formation.

Common Byproducts and Their Formation:

  • Unreacted Starting Materials: The presence of 2-amino-5-bromobenzoic acid and formamide indicates an incomplete reaction.

  • Intermediate N-formyl-2-amino-5-bromobenzoic acid: This intermediate is formed during the reaction but may not fully cyclize to the desired product, especially if the reaction conditions are not optimal (e.g., temperature is too low or reaction time is too short).

  • 6-Bromoquinazolin-4(3H)-one: In the Niementowski reaction using formamide, the formation of the corresponding quinazolin-4-one is a common byproduct.[1][2] The reaction conditions can influence the ratio of the desired quinazoline to the quinazolinone.

  • Decarboxylation Products: At high temperatures, the starting anthranilic acid derivative may undergo decarboxylation, leading to the formation of 4-bromoaniline.

Troubleshooting Byproduct Formation:

Byproduct Mitigation Strategy
Unreacted Starting Materials Increase reaction temperature, prolong reaction time, or consider using a catalyst to drive the reaction to completion.
Incomplete Cyclization (N-formyl intermediate) Increase the reaction temperature or add a dehydrating agent to promote the final ring-closing step.
6-Bromoquinazolin-4(3H)-one Modifying the reaction conditions, such as the ratio of reactants or the temperature, may alter the product distribution. In some cases, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[2]
Decarboxylation Products Carefully control the reaction temperature to avoid excessive heating that can lead to the degradation of the starting material.

Experimental Protocols

A common method for the synthesis of a quinazoline ring is the Niementowski reaction.[1][3] The following is a representative protocol for the synthesis of a bromo-substituted quinazolinone, which can be adapted for the synthesis of this compound.

Synthesis of 7-Bromoquinazolin-4(3H)-one (Adapted from a similar synthesis) [4]

This protocol is based on the Niementowski Reaction and can be a starting point for the synthesis of the isomeric this compound by using 2-amino-5-bromobenzoic acid instead of 2-amino-4-bromobenzoic acid.

  • Reaction Setup: A mixture of 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents) is heated.[4]

  • Heating: The reaction mixture is stirred at 130°C for 4 hours.[4]

  • Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 7-bromoquinazolin-4(3H)-one.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield cond1 Check Reaction Conditions start->cond1 cond2 Analyze for Byproducts cond1->cond2 Optimal sol1 Optimize Temperature & Time cond1->sol1 Suboptimal cond3 Verify Starting Material Purity cond2->cond3 Other Byproducts sol2 Promote Cyclization (e.g., higher temp, catalyst) cond2->sol2 Incomplete Cyclization sol3 Purify Starting Materials cond3->sol3 Impure outcome1 Improved Yield cond3->outcome1 Pure sol1->outcome1 sol2->outcome1 sol3->outcome1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Potential Byproduct Formation Pathway

G SM 2-Amino-5-bromobenzoic Acid + Formamide INT N-formyl-2-amino- 5-bromobenzoic acid SM->INT Acylation BYP2 4-Bromoaniline (Decarboxylation) SM->BYP2 High Temp PROD This compound INT->PROD Cyclization BYP1 6-Bromoquinazolin-4(3H)-one INT->BYP1 Alternative Cyclization

Caption: Potential reaction pathways leading to byproducts in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 6-bromoquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling of this compound. What are the most common initial checks I should perform?

A1: When encountering low or no product formation, a systematic check of your reaction setup and reagents is the first critical step.

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Degassing the solvent is also crucial.

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source is active. Pd(II) precursors require in-situ reduction to the active Pd(0) species. If you suspect catalyst deactivation, consider using a fresh batch or a different precatalyst.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purified boronic acids. Alternatively, more stable boronic esters, such as pinacol esters, can be used to circumvent instability issues.[1]

    • Base: The purity and physical state (e.g., anhydrous, finely powdered) of the base are important for its effectiveness.

    • Solvent: Use anhydrous and degassed solvents to prevent unwanted side reactions and catalyst deactivation.

Q2: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of this compound?

A2: The choice of catalyst and ligand is critical, particularly for electron-deficient N-heterocycles like quinazoline. The nitrogen atoms in the quinazoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

For substrates like this compound, electron-rich and bulky phosphine ligands are often effective as they can facilitate the oxidative addition step. A recommended starting point is the use of PdCl₂(dppf) . For more challenging couplings, consider screening other catalyst/ligand systems. Buchwald-type ligands such as SPhos and XPhos , in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ , have shown success with similar electron-deficient heteroaryl bromides.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction's success.

For the Suzuki coupling of this compound derivatives, a moderately strong inorganic base is often a good choice. Potassium phosphate (K₃PO₄) has been reported to be effective. Other commonly used bases that are worth screening include carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) . The optimal base may depend on the specific boronic acid and solvent system used.

Q4: I am observing significant side products. What are the likely culprits and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling, leading to low yields of the target product.

  • Homocoupling of the Boronic Acid: This is a common side reaction that forms a biaryl product from the boronic acid. It is often promoted by the presence of oxygen. To minimize homocoupling, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond. This side reaction can be exacerbated by high temperatures and the presence of water. Using stable boronic esters (e.g., pinacol esters) can help mitigate this issue.

  • Dehalogenation: In this side reaction, the bromine atom on the quinazoline ring is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Screening different bases and ensuring the purity of all reagents can help reduce dehalogenation.[2]

Q5: What are the recommended solvent and temperature conditions for this reaction?

A5: The solvent must be able to dissolve the reactants to a reasonable extent. For Suzuki couplings of heteroaryl halides, polar aprotic solvents are commonly used.

A good starting point is 1,4-dioxane , often with a small amount of water to aid in dissolving the base. Other solvents to consider include toluene, THF, and DMF . The reaction temperature will depend on the reactivity of the specific substrates and the catalyst system used. While some highly active catalysts can work at room temperature, heating is often necessary, typically in the range of 80-110 °C . If the reaction is sluggish, a moderate increase in temperature may improve the yield, but be mindful of potential side reactions like protodeboronation.

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions with N-heterocyclic bromides, which can serve as a guide for optimizing the reaction of this compound.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(dppf)K₃PO₄DioxaneRoom Temp.GoodReported for a 6-bromo-substituted quinazolinone. A good starting point.
Pd(PPh₃)₄K₂CO₃DME/H₂O8085Effective for a 5-bromo-oxazole derivative.
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane10092High yield for a 4-bromo-oxazole, indicating efficacy of Buchwald ligands.
Pd(dppf)Cl₂Cs₂CO₃Toluene11088Good for a 3-bromo-oxazole at higher temperatures.

This data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using a mixed solvent system (e.g., dioxane/water), the water should also be degassed.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->start No, Replace/Purify reagents_ok->check_conditions Yes conditions_ok->start No, Correct Setup analyze_side_products Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) conditions_ok->analyze_side_products Yes optimize_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl2, Pd2(dba)3/SPhos) optimize_base_solvent Screen Bases/Solvents (e.g., K3PO4, Cs2CO3 in Dioxane, Toluene) optimize_catalyst->optimize_base_solvent optimize_temp Adjust Temperature optimize_base_solvent->optimize_temp success Improved Yield optimize_temp->success analyze_side_products->optimize_catalyst

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)Ln-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reagents R-X + R'-B(OR)2 reagents->oxidative_addition base Base base->transmetalation

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Purification of 6-bromoquinazoline by recrystallization and column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromoquinazoline by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.[1]

Q2: How do I choose the best purification method for my sample?

For removal of minor impurities from a crystalline solid, recrystallization is often a highly effective and scalable method.[2] If the crude material is an oil or contains a complex mixture of impurities with similar polarities to the product, column chromatography is generally the preferred technique.[3]

Q3: What are the likely impurities in a synthesis of this compound?

Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or isomers), and residual catalysts or reagents.[1][4]

Recrystallization of this compound

Recrystallization is a purification technique that involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals.[2]

Experimental Protocol: Recrystallization
  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve this compound poorly at room temperature but have high solubility at elevated temperatures.[5] Based on the purification of similar compounds, suitable starting solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or a mixture of solvents like ethyl acetate/hexane.[6][7]

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.[6]
The compound "oils out" instead of crystallizing. - The solvent's boiling point is higher than the melting point of the compound. - The solution is too concentrated.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Try a different solvent with a lower boiling point.[8]
Poor recovery of the purified compound. - The compound has significant solubility in the cold solvent. - Too much solvent was used during dissolution.- Ensure the solution is thoroughly cooled before filtration. - Use the minimal amount of hot solvent for dissolution.[1]
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).[1]
Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA good starting point for many aromatic compounds.[5]
Isopropanol82PolarSimilar to ethanol, may offer different solubility.[5]
Ethyl Acetate77IntermediateEffective for compounds with intermediate polarity.[5]
Toluene111NonpolarSuitable for less polar compounds; ensure the melting point of this compound is higher.[5]
Ethyl Acetate/Hexane-MixtureA solvent/anti-solvent system that can be fine-tuned for optimal crystallization.[6]

Column Chromatography of this compound

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Experimental Protocol: Column Chromatography
  • Stationary and Mobile Phase Selection: For compounds like this compound, a standard silica gel stationary phase is a good starting point.[9] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), should be optimized using Thin Layer Chromatography (TLC) to achieve good separation. An Rf value of 0.2-0.4 for the product is generally desirable.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Solution
Significant tailing of the product spot on TLC and column. - Interaction of the basic quinazoline nitrogen with acidic silica gel.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[1][9][10]
Poor separation of impurities from the product. - The mobile phase is not optimized. - The column is overloaded with crude material.- Systematically vary the solvent ratio of the mobile phase based on TLC analysis. - Use a larger column or less crude material.[3]
Low recovery of the compound from the column. - Irreversible adsorption of the compound onto the silica gel.- Use a less acidic stationary phase like alumina. - Add a basic modifier to the mobile phase.[1][10]
The compound is not moving down the column. - The mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent in the mobile phase.

Visualizing the Purification Workflows

Recrystallization_Workflow Recrystallization Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool if no insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals filter Filter and Wash with Cold Solvent crystals->filter dry Dry Crystals filter->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Column Chromatography Workflow for this compound crude Crude this compound load Load onto Silica Gel Column crude->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Niementowski Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Niementowski synthesis to prepare substituted quinazolines. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Niementowski quinazoline synthesis and what are its common applications?

The Niementowski quinazoline synthesis is a chemical reaction that forms 4-oxo-3,4-dihydroquinazolines (also known as quinazolinones) from the condensation of anthranilic acids with amides.[1] This method is widely used in medicinal chemistry for the synthesis of the quinazoline scaffold, a core structure in many biologically active compounds, including potential EGFR-inhibiting molecules for cancer therapy.

Q2: What are the main challenges associated with the conventional Niementowski synthesis?

The primary challenges of the conventional Niementowski synthesis include the often harsh reaction conditions, such as high temperatures (typically 130-200°C) and long reaction times (can be several hours).[2] These conditions can lead to the degradation of starting materials and the formation of side products, resulting in lower yields of the desired quinazoline.

Q3: How can microwave-assisted synthesis improve the Niementowski reaction?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to enhance the Niementowski reaction.[2][3] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts compared to conventional heating methods.[2][3]

Q4: What are the most common side reactions observed in the Niementowski synthesis?

Common side reactions include:

  • Dimerization or Polymerization: At high temperatures, the starting materials or the intermediate N-acylanthranilic acid can undergo self-condensation.

  • Incomplete Cyclization: The reaction may stall at the N-acylanthranilic acid intermediate, failing to cyclize to the final quinazoline product.

  • Decarboxylation of Anthranilic Acid: The anthranilic acid starting material can decarboxylate at elevated temperatures, leading to the formation of aniline derivatives and reducing the overall yield.

Q5: How can I minimize the formation of side products?

To minimize side products, consider the following strategies:

  • Lowering Reaction Temperature: If dimerization or degradation is an issue, reducing the reaction temperature may help.

  • Using Microwave Synthesis: As mentioned, microwave irradiation often provides better control over the reaction and minimizes side product formation.[2][3]

  • Optimizing Reaction Time: Monitoring the reaction progress by TLC or LC-MS can help determine the optimal time to stop the reaction, preventing further degradation or side reactions.

  • Using a Solvent: While some protocols are solvent-free, using a high-boiling point solvent can sometimes help to maintain a consistent temperature and reduce charring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Niementowski synthesis.

Problem 1: Low or No Yield of the Desired Quinazoline

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Degradation of Starting Materials or Product: The high temperatures may be decomposing your compounds.

  • Suboptimal Reaction Conditions: The temperature, time, or stoichiometry may not be ideal for your specific substrates.

  • Formation of Side Products: The majority of your starting material may be converting into undesired byproducts.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your anthranilic acid and amide are pure. Impurities can inhibit the reaction.

  • Optimize Reaction Time and Temperature: Monitor the reaction at different time points and temperatures to find the optimal conditions.

  • Consider Microwave Synthesis: If you have access to a microwave reactor, this can significantly improve yields and reduce reaction times.[2][3]

  • Adjust Stoichiometry: While the amide is often used in excess, the optimal ratio may vary depending on the substrates.

  • Analyze Byproducts: If possible, isolate and characterize any major side products to understand the competing reaction pathways.

Problem 2: Difficulty in Product Purification

Possible Causes:

  • Presence of Multiple Byproducts: A complex mixture of products can be challenging to separate.

  • Similar Polarity of Product and Impurities: If the desired product and a major byproduct have similar polarities, separation by column chromatography can be difficult.

  • Poor Solubility of the Product: The product may be difficult to dissolve for recrystallization or chromatography.

Troubleshooting Steps:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems.

  • Column Chromatography: For complex mixtures, column chromatography is the standard approach. Screen different solvent systems using TLC to achieve good separation.

  • Acid-Base Extraction: Since the quinazoline product has basic nitrogen atoms, an acid-base extraction can sometimes be used to separate it from neutral or acidic impurities.

Data Presentation

The following table summarizes a comparison of conventional and microwave-assisted methods for the synthesis of various quinazolinone derivatives.

ProductMethodReaction TimeYield (%)Reference
2,3-disubstituted-4(3H) quinazolinonesConventional (Reflux in Pyridine)6-8 hours70-82[3]
2,3-disubstituted-4(3H) quinazolinonesMicrowave (Solvent-free)4-5 minutes82-94[3]
3-aryl-2-thio-quinazolinonesConventional20-30 minutesLower[2]
3-aryl-2-thio-quinazolinonesMicrowave (Solvent-free)2-3 minutesHigher[2]
4(3H)-quinazolinoneConventional--[2]
4(3H)-quinazolinoneMicrowave (Solvent-free)4 minutesHigh Purity[2]

Experimental Protocols

Conventional Niementowski Synthesis of 2,3-disubstituted-4(3H)-quinazolinones
  • Materials: Substituted anthranilic acid, appropriate amide, pyridine.

  • Procedure: A mixture of the substituted anthranilic acid (1 equivalent) and the amide (excess) is refluxed in pyridine for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization.[3]

Microwave-Assisted Niementowski Synthesis of 2,3-disubstituted-4(3H)-quinazolinones
  • Materials: Substituted anthranilic acid, appropriate amide.

  • Procedure: A mixture of the substituted anthranilic acid (1 equivalent) and the amide (excess) is placed in a microwave-safe vessel. The neat reactants are irradiated in a microwave reactor for 4-5 minutes at a suitable power level (e.g., 400-500 W). After completion, the reaction mixture is cooled, and the product is purified, typically by recrystallization from ethanol.[3]

Visualizations

Reaction Pathways

Niementowski_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Reactants Anthranilic Acid + Amide Intermediate N-Acylanthranilic Acid Intermediate Reactants->Intermediate Acylation Dimer Dimerization/ Polymerization Reactants->Dimer High Temp Decarboxylation Decarboxylation Product (Aniline) Reactants->Decarboxylation High Temp Product Substituted Quinazolinone Intermediate->Product Cyclization (Intramolecular) Intermediate->Dimer Self-condensation Incomplete Incomplete Cyclization Intermediate->Incomplete Stalled Reaction Workflow_Comparison cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C_Start Mix Reactants in Solvent C_Heat Reflux for Several Hours C_Start->C_Heat C_Workup Workup and Purification C_Heat->C_Workup C_End Final Product C_Workup->C_End M_Start Mix Reactants (often neat) M_Heat Microwave Irradiation for Minutes M_Start->M_Heat M_Workup Workup and Purification M_Heat->M_Workup M_End Final Product M_Workup->M_End Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction (TLC/LC-MS) CheckPurity->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete Degradation Degradation/Byproducts? Incomplete->Degradation No OptimizeTimeTemp Optimize Time & Temperature Incomplete->OptimizeTimeTemp Yes ConsiderMicrowave Consider Microwave Synthesis Degradation->ConsiderMicrowave Yes AnalyzeByproducts Analyze Byproducts Degradation->AnalyzeByproducts No End Improved Yield OptimizeTimeTemp->End ConsiderMicrowave->End ImprovePurification Improve Purification Strategy AnalyzeByproducts->ImprovePurification ImprovePurification->End

References

How to remove starting material from 6-bromoquinazoline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of starting materials from 6-bromoquinazoline products. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: My crude this compound product is contaminated with starting material (e.g., 5-bromoanthranilic acid derivative). Which purification method should I try first?

Answer: The choice of purification method depends on the physical properties of your this compound product and the starting materials. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization is an excellent first choice if your this compound is a solid and you can find a solvent that dissolves it at high temperatures but not at low temperatures, while the starting material has different solubility characteristics.

  • Column chromatography is a more versatile technique that can separate compounds based on their different affinities for the stationary phase (e.g., silica gel) and the mobile phase (solvent system). This is often the best choice for separating compounds with similar solubilities.[1][2]

Issue 2: I am trying to recrystallize my this compound, but no crystals are forming upon cooling.

Answer: This is a common challenge in recrystallization and can be caused by several factors:

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[3]

  • Solution is Not Saturated: You may have used too much solvent.[4]

  • Presence of Impurities: Some impurities can inhibit crystal nucleation and growth.[3]

  • Lack of Nucleation Sites: A very clean and smooth flask may not provide enough sites for crystals to start forming.[3][4]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3][4]

    • Seeding: Add a tiny, pure crystal of the this compound product (a seed crystal) to the solution to initiate crystallization.[3][4]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[4]

  • Solvent System Adjustment: Consider using a mixed solvent system. Dissolve your compound in a "good" solvent where it is soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly cloudy. Then, heat the solution until it is clear and allow it to cool slowly. For example, a mixture of ethyl acetate and hexane has been used for other brominated quinolines.[4]

Issue 3: When I try to recrystallize my product, it "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[5]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution to dissolve the oil, then add more solvent to dilute the solution. Allow it to cool more slowly.[4][5]

  • Slower Cooling: Let the solution cool to room temperature first before placing it in an ice bath or refrigerator. Insulating the flask can also help slow the cooling rate.[5]

  • Change the Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[4]

Issue 4: During column chromatography, my this compound product is streaking or tailing on the TLC plate and the column.

Answer: This is a common issue when purifying nitrogen-containing heterocyclic compounds like quinazolines on silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[1][6][7]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (eluent). A common starting point is to add 0.1-1% TEA to the eluent.[1][6][7] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina or a deactivated (amine-functionalized) silica gel.[6][7]

  • Reversed-Phase Chromatography: Reversed-phase chromatography using a C18 column can be an effective alternative for purifying polar and ionizable compounds.[1][7]

Data Presentation

The following table summarizes potential solvent systems for the purification of this compound and related compounds. This data should be used as a starting point for your own optimization.

Compound TypePurification MethodSolvent System (Starting Point)Reference / Note
Bromo-substituted QuinazolinesRecrystallizationEthanolA 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one was recrystallized from ethanol.[8]
RecrystallizationEthanol/WaterA polar solvent with the gradual addition of water as an anti-solvent can be effective.[4]
Bromo-substituted QuinolinesRecrystallizationEthyl Acetate/HexaneThis mixed solvent system has been successfully used for brominated quinoline derivatives.[4]
Column ChromatographyHexane/Ethyl AcetateA common solvent system for normal-phase silica gel chromatography.[6][9]
Column ChromatographyDichloromethane/Methanol with 0.5% TEAA good starting point for polar, basic compounds to prevent tailing.[7]
Column ChromatographyTolueneUsed for the purification of 6-bromo-4-chloroquinoline.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the this compound when hot but not at room temperature, while the starting material will ideally have a different solubility profile (either much more or much less soluble).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound product. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general method for purifying this compound using silica gel column chromatography.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase (solvent system). A good starting point is a mixture of hexane and ethyl acetate. Add 0.1-1% triethylamine to the mobile phase if streaking is observed.[6][7] Aim for a retention factor (Rf) of 0.2-0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack uniformly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, dissolve the crude product in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dry powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution. You can use an isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) elution.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Point cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Outcome crude_product Crude this compound (with starting material) is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization_protocol Follow Protocol 1: - Solvent Selection - Dissolution - Cooling - Filtration recrystallization->recrystallization_protocol pure_product Pure this compound recrystallization->pure_product chromatography_protocol Follow Protocol 2: - Mobile Phase Selection - Column Packing - Elution - Fraction Collection column_chromatography->chromatography_protocol column_chromatography->pure_product

Caption: A decision workflow for selecting a purification method.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Issue no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oiling Out' start->oiling_out tailing Tailing/Streaking on Column start->tailing solution_no_crystals Solutions: - Induce Nucleation (Scratch/Seed) - Concentrate Solution - Adjust Solvent System no_crystals->solution_no_crystals solution_oiling_out Solutions: - Reheat and Dilute - Slow Cooling Rate - Change Solvent oiling_out->solution_oiling_out solution_tailing Solutions: - Add Basic Modifier (e.g., TEA) - Use Deactivated Silica/Alumina - Try Reversed-Phase HPLC tailing->solution_tailing

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Mastering Regioselectivity in Dihaloquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihaloquinazolines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of the quinazoline core.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on a dihaloquinazoline, and what dictates the regioselectivity?

The most common sites for functionalization on dihaloquinazolines, such as 2,4-dichloroquinazoline, are the C2 and C4 positions. The regioselectivity of these reactions is primarily governed by:

  • Electronic Effects: The quinazoline ring possesses an electron-deficient pyrimidine moiety due to the electron-withdrawing nature of the two nitrogen atoms. This makes the C2 and C4 positions electrophilic and, therefore, susceptible to nucleophilic attack.[1] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack than the C2 position.[2][3] This inherent electronic preference often leads to the regioselective formation of 4-substituted products.[2][3]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction's regioselectivity. Milder conditions often favor the more kinetically controlled product.[4][5]

  • Steric Hindrance: The steric bulk of the nucleophile or substituents on the quinazoline ring can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered position.

  • Catalyst and Ligand Choice (for cross-coupling reactions): In transition metal-catalyzed reactions like Suzuki or Sonogashira couplings, the choice of the palladium catalyst and the associated ligands plays a crucial role in determining the regioselectivity.[6][7][8]

Q2: I am observing a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity for the C4 position?

Obtaining a single regioisomer is a common challenge. Here are several strategies to enhance C4 selectivity:

  • Lower the Reaction Temperature: Many SNAr reactions on 2,4-dichloroquinazoline are highly regioselective for the C4 position under mild conditions (e.g., 0 °C to room temperature).[4] The second substitution at the C2 position often requires more forcing conditions, such as higher temperatures.[5] By carefully controlling the temperature, you can favor the kinetically preferred C4 substitution.

  • Screen Different Solvents: The polarity and nature of the solvent can impact the relative reactivity of the C2 and C4 positions.[1] Experimenting with a range of solvents, from polar aprotics like DMF and DMSO to less polar options like THF or dioxane, can help optimize selectivity.[5]

  • Choice of Base: For reactions requiring a base, the nature and strength of the base can be critical. A weaker base may favor the more reactive C4 position.

  • Nature of the Nucleophile: The reactivity and "softness" of the nucleophile can influence the regiochemical outcome. Softer nucleophiles may exhibit greater selectivity for the C4 position.[1]

Q3: How can I selectively functionalize the C2 position of a 2,4-dihaloquinazoline?

Selective functionalization at the C2 position is more challenging due to the higher reactivity of the C4 position. Common strategies include:

  • Sequential Functionalization: This is the most common approach. First, the more reactive C4 position is functionalized under mild conditions. Then, a second, more forcing reaction is performed to substitute the halogen at the C2 position.[4]

  • Blocking the C4 Position: If the C4 position is blocked with a non-leaving group (e.g., a C-H or C-C bond), then functionalization will be directed to the C2 position.[9]

  • "Sulfonyl Group Dance": Recent studies have shown that 4-azido-2-sulfonylquinazolines can undergo regioselective C2 substitution.[9]

Q4: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a dihaloquinazoline is giving low yields and poor regioselectivity. What should I troubleshoot?

Low yields and poor regioselectivity in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is essential:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical.[6] For less reactive chloroquinazolines, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more effective.[10] For Sonogashira couplings, the regioselectivity can be catalyst-controlled; for instance, catalysts with monodentate ligands may favor C2 coupling, while those with bidentate ligands may favor the C8 position in di-iodinated purines, a related heterocyclic system.[8][11]

  • Base Selection: The base is crucial for activating the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).[6] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and organic bases (e.g., triethylamine). The optimal base is substrate-dependent and often requires screening.

  • Solvent and Temperature Optimization: Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[6] The reaction temperature may need to be optimized to ensure complete conversion without promoting side reactions.

  • Purity of Reagents: Ensure the purity of your dihaloquinazoline, coupling partner (e.g., boronic acid), and all reagents. Impurities can poison the catalyst. Boronic acids, in particular, can be unstable and may require the use of more stable derivatives like pinacol esters.[6]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Troubleshooting Steps
Mixture of 2- and 4-substituted isomers Reaction conditions are too harsh, leading to substitution at both positions.1. Lower the reaction temperature: Start at 0 °C or room temperature.[4]2. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed and before significant formation of the di-substituted product occurs.3. Screen milder bases: If a base is required, try using a weaker base.
Inherent reactivity difference between C2 and C4 is not sufficiently exploited.1. Solvent screening: Test a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO).[1][5]2. Nucleophile choice: If possible, consider using a bulkier or "softer" nucleophile to enhance selectivity for the C4 position.[1]
Problem 2: Low or No Yield in Suzuki Coupling of Dihaloquinazolines
Symptom Possible Cause Troubleshooting Steps
Low or no product yield, starting material recovered Catalyst Inactivity: The active Pd(0) species is not being generated or is deactivated.1. Use a pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[6]2. Ensure inert atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon).[6]3. Check reagent purity: Impurities in the starting materials or solvent can poison the catalyst.
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.1. Base screening: The choice of base is crucial. Screen different bases such as K2CO3, K3PO4, or Cs2CO3.[6]2. Boronic acid stability: Boronic acids can be unstable. Consider using more stable boronic esters (e.g., pinacol esters).[6]
Poor Solubility: The dihaloquinazoline or other reagents are not fully dissolved.1. Solvent screening: Try different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water, DMF).[12]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-4-anilinoquinazoline via SNAr

This protocol is adapted from methodologies that leverage the higher reactivity of the C4 position in 2,4-dichloroquinazoline.[13]

Materials:

  • 2,4-dichloroquinazoline

  • Aniline (or other amine nucleophile)

  • Ethanol (or another suitable solvent like isopropanol or THF)

  • Triethylamine (or another suitable base like DIPEA)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in ethanol.

  • Add the aniline derivative (1.0-1.2 eq) to the solution.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

  • Confirm the regioselectivity (substitution at C4) using 2D-NMR techniques.[2]

Protocol 2: General Procedure for Regioselective Suzuki Coupling at the C4-Position

This generalized protocol is based on common practices for Suzuki coupling with haloquinolines.[6]

Materials:

  • 4-Chloro-2-(substituted)quinazoline (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/H2O, Toluene/H2O, DMF)

Procedure:

  • To a Schlenk flask, add the 4-chloro-2-(substituted)quinazoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_SNAr start Problem: Poor Regioselectivity in S_NAr check_temp Is the reaction temperature above room temperature? start->check_temp lower_temp Action: Lower temperature to 0 °C or RT check_temp->lower_temp Yes check_monitoring Is the reaction monitored over time? check_temp->check_monitoring No lower_temp->check_monitoring optimize_time Action: Optimize reaction time to minimize di-substitution check_monitoring->optimize_time No screen_conditions Further Optimization: Screen Solvents and Bases check_monitoring->screen_conditions Yes optimize_time->screen_conditions solvent_screening Vary solvent polarity (e.g., THF, Dioxane, DMF) screen_conditions->solvent_screening base_screening Test milder bases (e.g., DIPEA vs. K2CO3) screen_conditions->base_screening end_point Improved C4-Selectivity solvent_screening->end_point base_screening->end_point Factors_Influencing_Regioselectivity regioselectivity Regioselectivity of Dihaloquinazoline Reactions factors Influencing Factors electronics Electronic Effects C4 is inherently more electrophilic factors->electronics sterics Steric Hindrance Bulky nucleophiles/substituents factors->sterics conditions Reaction Conditions Temperature, Solvent, Base factors->conditions catalysis Catalysis (Cross-Coupling) Catalyst, Ligand factors->catalysis Catalyst_Screening_Workflow start Problem: Low Yield/Selectivity in Cross-Coupling Reaction catalyst_choice Initial Catalyst System (e.g., Pd(PPh3)4) start->catalyst_choice ligand_screening Screen Ligands catalyst_choice->ligand_screening buchwald_ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos) ligand_screening->buchwald_ligands bidentate_ligands Bidentate phosphines (e.g., dppf) ligand_screening->bidentate_ligands base_screening Screen Bases buchwald_ligands->base_screening bidentate_ligands->base_screening carbonate_bases Carbonates (K2CO3, Cs2CO3) base_screening->carbonate_bases phosphate_bases Phosphates (K3PO4) base_screening->phosphate_bases solvent_optimization Optimize Solvent & Temperature carbonate_bases->solvent_optimization phosphate_bases->solvent_optimization end_point Optimized Reaction solvent_optimization->end_point

References

Stability of 6-bromoquinazoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-bromoquinazoline under acidic and basic conditions. The following information is curated to address common experimental challenges and provide a framework for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

Q2: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary concern is the potential for hydrolysis of the quinazoline ring. The nitrogen atoms in the ring can become protonated, which may facilitate nucleophilic attack by water. This can lead to ring-opening reactions. For quinazoline derivatives with susceptible functional groups, acid-catalyzed hydrolysis of these groups can also occur. For instance, a related compound, 6-Bromoquinoline-8-carbonitrile, undergoes acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[1]

Q3: What are the potential degradation pathways for this compound under basic conditions?

In basic media, this compound is likely susceptible to hydrolytic degradation. Strong bases can promote nucleophilic attack on the quinazoline ring, potentially leading to the formation of various degradation products through ring cleavage. For example, a study on a quinazolin-4(3H)-one derivative indicated instability in an alkaline environment. Furthermore, under forcing conditions such as high temperature and pressure, in the presence of a copper catalyst, related bromoisoquinolines have been shown to undergo hydrolysis to the corresponding hydroxyisoquinolines.[2]

Q4: How can I monitor the degradation of this compound in my experiments?

The most effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate the parent this compound from its potential degradation products.[1] Other techniques such as Thin-Layer Chromatography (TLC) can provide a qualitative assessment of degradation, where the appearance of new, more polar spots may indicate the formation of degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.

Q5: What are the best practices for storing this compound solutions?

To ensure the stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. If solutions are required for experiments, they should be prepared fresh. If storage of solutions is unavoidable, they should be kept at low temperatures (e.g., 4°C) and protected from light. It is advisable to avoid preparing stock solutions in strongly acidic or basic media for long-term storage. The pH of maximum stability for many related compounds is often found to be in the slightly acidic to neutral range (around pH 4).[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a reaction involving this compound under acidic or basic conditions. Degradation of the starting material.Analyze the crude reaction mixture by HPLC or LC-MS to identify and quantify any degradation products. To minimize degradation, consider using milder reaction conditions (e.g., lower temperature, weaker acid/base, shorter reaction time).[1]
Appearance of unexpected spots on TLC or peaks in HPLC chromatogram. Formation of degradation products.Characterize the new species using techniques like LC-MS to determine their molecular weights and infer their structures. Adjust experimental conditions to minimize their formation.
Inconsistent experimental results or poor reproducibility. Instability of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. If using a buffered system, ensure the buffer has sufficient capacity to maintain a stable pH.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under stressed acidic and basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 1N hydrochloric acid (HCl).

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 6, 24 hours).

    • Neutralize the samples with an equivalent amount of 1N sodium hydroxide (NaOH) and dilute with the mobile phase for HPLC analysis.[4]

  • Basic Hydrolysis:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 1N sodium hydroxide (NaOH).

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 1N hydrochloric acid (HCl) and dilute with the mobile phase for HPLC analysis.[4]

3. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating this compound from its potential degradation products.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

4. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

  • This data can be used to estimate the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL This compound Stock Solution acid_stress Acidic Stress (1N HCl, 60°C) stock_solution->acid_stress base_stress Basic Stress (1N NaOH, 60°C) stock_solution->base_stress sampling Sample at Time Points acid_stress->sampling base_stress->sampling neutralization Neutralize Samples sampling->neutralization hplc HPLC Analysis neutralization->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis

Caption: Forced degradation experimental workflow for this compound.

degradation_pathways cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) parent_acid This compound protonated Protonated Quinazoline parent_acid->protonated Protonation hydrolysis_acid Ring-Opened Products protonated->hydrolysis_acid Hydrolysis parent_base This compound hydrolysis_base Hydrolytic Degradation Products parent_base->hydrolysis_base Nucleophilic Attack & Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Preventing decomposition of 6-bromoquinazoline during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Bromoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during heating. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during heating?

A1: The primary suspected cause of thermal decomposition is the cleavage of the carbon-bromine (C-Br) bond. This is a common degradation pathway for brominated aromatic compounds at elevated temperatures. The initial step is believed to be the homolytic or heterolytic cleavage of the C-Br bond, which can lead to the formation of radical species or hydrodebromination (dehalogenation) products, especially in the presence of a hydrogen source.

Q2: At what temperature does this compound begin to decompose?

A2: While a specific decomposition temperature for this compound is not extensively documented, related derivatives have shown stability in refluxing ethanol (approximately 78°C) and DMF (approximately 153°C) for extended periods (20-24 hours). However, dehalogenation as a side reaction in coupling reactions involving aryl bromides has been observed at elevated temperatures, suggesting that decomposition is a risk that increases with temperature. It is recommended to carefully monitor for byproducts when heating above 100°C.

Q3: What are the likely byproducts of thermal decomposition?

A3: The most probable decomposition byproduct is quinazoline, resulting from the replacement of the bromine atom with a hydrogen atom (dehalogenation). In the presence of certain reagents or solvents, other side products could form, but debromination is the principal concern.

Q4: Can the choice of solvent influence the stability of this compound at high temperatures?

A4: Yes, the solvent can play a significant role. Polar aprotic solvents like dioxane and DMF have been reported to promote dehalogenation of aryl bromides during high-temperature coupling reactions. Less polar solvents, such as toluene, may be a better choice for minimizing this side reaction.

Troubleshooting Guide: Preventing Decomposition During Heating

This guide provides troubleshooting strategies for common issues related to the thermal instability of this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of quinazoline byproduct. The reaction temperature is too high, causing thermal decomposition (dehalogenation).- Lower the reaction temperature and extend the reaction time. - Consider using microwave irradiation to potentially accelerate the desired reaction over the decomposition pathway.
Significant dehalogenation observed in coupling reactions. - Inappropriate solvent choice. - The catalyst system may be promoting dehalogenation.- Switch to a less polar solvent like toluene instead of dioxane or DMF. - Optimize the catalyst and ligand system. Bulkier electron-rich phosphine ligands on a palladium catalyst can sometimes suppress dehalogenation.
Reaction mixture turns dark or shows multiple unidentified spots on TLC at high temperatures. General degradation of starting material or products.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Purify all starting materials and solvents to remove any impurities that might catalyze decomposition.
Inconsistent results when scaling up a reaction. Inefficient heat transfer in larger vessels can lead to localized overheating.- Ensure efficient stirring and use a suitable heating mantle or oil bath to maintain uniform temperature throughout the reaction mixture. - Monitor the internal reaction temperature closely.

Experimental Protocols

Protocol 1: General Guidance for Heating Reactions with this compound

This protocol provides a general framework for minimizing decomposition when heating this compound.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Selection: If possible, use non-polar or less polar solvents such as toluene. If polar aprotic solvents like DMF or dioxane are required, use the lowest effective temperature.

  • Temperature Control:

    • Carefully control the reaction temperature using a reliable heating mantle or oil bath with a temperature controller.

    • For new reactions, it is advisable to first attempt the reaction at a lower temperature (e.g., 80°C) and gradually increase it if the reaction rate is too slow.

    • Monitor the reaction progress closely using TLC or LC-MS to detect the formation of byproducts.

  • Microwave Synthesis: Consider using a microwave reactor for reactions requiring high temperatures. The rapid and uniform heating can often reduce reaction times and minimize the formation of decomposition products.

  • Catalyst and Reagent Purity: Use high-purity starting materials, reagents, and catalysts, as impurities can sometimes promote decomposition.

Visualizing Decomposition and Prevention Strategies

The following diagrams illustrate the potential decomposition pathway of this compound and a logical workflow for troubleshooting decomposition issues.

decomposition_pathway This compound This compound Intermediate Radical or Anionic Intermediate This compound->Intermediate C-Br Bond Cleavage Decomposition_Product Quinazoline Intermediate->Decomposition_Product Hydrogen Abstraction HB + HBr Heat High Temperature Heat->this compound troubleshooting_workflow start Decomposition of This compound Observed? lower_temp Lower Reaction Temperature start->lower_temp Yes problem_solved Problem Resolved start->problem_solved No change_solvent Change Solvent (e.g., to Toluene) lower_temp->change_solvent optimize_catalyst Optimize Catalyst/Ligand (for coupling reactions) change_solvent->optimize_catalyst use_microwave Consider Microwave Synthesis optimize_catalyst->use_microwave use_microwave->problem_solved end Consult Further Literature problem_solved->end No

Technical Support Center: Efficient Cross-Coupling of 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient cross-coupling of 6-bromoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Heck coupling for C-C bond formation with alkenes.[1][2] The Sonogashira coupling is also used for forming C-C triple bonds.[2][3]

Q2: Can the nitrogen atoms in the quinazoline ring interfere with the palladium catalyst?

A2: Yes, the nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] To mitigate these effects, the use of bulky, electron-rich phosphine ligands is often recommended to promote the desired catalytic cycle over catalyst inhibition.[2]

Q3: My cross-coupling reaction is not going to completion. What are the initial troubleshooting steps?

A3: For incomplete reactions, first ensure that all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2][4] Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen and moisture.[4] If the problem persists, a screening of different catalysts, ligands, bases, and solvents is advisable.[5]

Q4: I am observing a significant amount of debrominated quinazoline as a side product. What is the cause and how can I minimize it?

A4: The formation of a debrominated side product is a common issue known as hydrodehalogenation. This can be caused by the presence of water or other protic impurities, or it can be a competing pathway in the catalytic cycle.[2] To minimize this, ensure strictly anhydrous conditions and consider optimizing the choice of base and ligand.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseTroubleshooting StepRationale
Low to no yield of the desired biaryl product Inactive CatalystUse a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Pd(II) precursors require reduction to the active Pd(0) state to initiate the catalytic cycle.
Inappropriate Base or SolventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[6][7]The base is crucial for activating the boronic acid, and its solubility can be solvent-dependent.[4][6]
Boronic Acid DecompositionUse fresh, high-quality boronic acid or consider using a more stable boronate ester.Boronic acids can degrade over time, a process known as protodeboronation, especially at elevated temperatures.[8]
Reaction stalls before completion Catalyst DeactivationConsider using a more robust ligand, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), or a lower reaction temperature.[4][7]The active Pd(0) species can precipitate as palladium black, especially at high temperatures or in the presence of oxygen.[4]
Poor SolubilityChoose a solvent system where all reactants and intermediates are soluble at the reaction temperature.[4][9]Precipitation of any component from the reaction mixture can halt the catalytic cycle.[4]
Buchwald-Hartwig Amination
IssuePotential CauseTroubleshooting StepRationale
Low yield of the aminated quinazoline Poor Ligand ChoiceScreen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos).[10]These ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[10]
Suboptimal BaseTest different bases such as NaOtBu, K₃PO₄, or LHMDS.[10]The strength and solubility of the base are critical for the deprotonation of the amine.[5]
Catalyst Inhibition by AmineIncrease catalyst loading or use a ligand less prone to forming stable off-cycle complexes with the amine.[2]The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst.[2]
Significant side product formation (hydrodehalogenation) Presence of WaterEnsure all reagents and solvents are strictly anhydrous.Water can act as a proton source, leading to the reduction of the C-Br bond.[5]
Catalyst Deactivation PathwayTry a different ligand or a lower reaction temperature.This side reaction can be more prevalent with certain catalyst systems and at higher temperatures.[5]
Heck Coupling
IssuePotential CauseTroubleshooting StepRationale
Low yield of the alkenylated quinazoline Inefficient Catalyst SystemScreen different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][12]The choice of ligand is critical for catalyst stability and activity, especially at the higher temperatures often required for Heck reactions.[13]
Suboptimal BaseTriethylamine, K₂CO₃, or NaOAc are commonly used. The choice can affect the reaction rate and yield.The base is required to neutralize the HBr generated during the reaction.[14]
Poor Regio- or StereoselectivityModify the ligand and reaction conditions.The ligand can influence the regioselectivity of the alkene insertion and the stereochemistry of the resulting product.[11]

Data Presentation: Catalyst Systems for Cross-Coupling of Bromo-Heterocycles

The following tables summarize typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of bromo-heterocycles, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90[15]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10080-95
Pd(OAc)₂XPhosK₃PO₄Toluene10085-98[15]
Pd₂(dba)₃SPhosCs₂CO₃THF/H₂O80-10088-99

Table 2: Buchwald-Hartwig Amination Conditions

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene90-11080-95[10]
Pd(OAc)₂BINAPCs₂CO₃Dioxane100-12075-90
G3-XPhos PrecatalystXPhosLHMDSTHFRT-8085-99[15]
Pd₂(dba)₃DavePhosK₃PO₄Toluene10082-96

Table 3: Heck Coupling Conditions

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12070-85
PdCl₂(PPh₃)₂PPh₃NaOAcDMA120-14065-80
Pd(OAc)₂None (phosphine-free)K₂CO₃H₂O/DMF80-10075-90[13]
Herrmann's CatalystNoneEt₃NNMP120-14080-95

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.[6]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOtBu) to an oven-dried Schlenk tube.[10]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[10]

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[10]

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.[10]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex boronate Ar'B(OR)2 + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_atmosphere Inert Atmosphere & Anhydrous Conditions? start->check_atmosphere re_run Degas Solvents, Use Fresh Reagents, Re-run Experiment check_atmosphere->re_run No no_improvement No Improvement check_atmosphere->no_improvement Yes re_run->start screen_conditions Systematically Screen: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature no_improvement->screen_conditions analyze_side_products Analyze Side Products (e.g., by LC-MS) screen_conditions->analyze_side_products hydrodehalogenation Hydrodehalogenation? analyze_side_products->hydrodehalogenation homocoupling Homocoupling? analyze_side_products->homocoupling optimize_base Optimize Base & Ensure Anhydrous Conditions hydrodehalogenation->optimize_base Yes optimize_catalyst Change Catalyst/Ligand, Adjust Stoichiometry homocoupling->optimize_catalyst Yes

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 6-Bromoquinazoline and 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is a critical aspect of synthesizing novel compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures, which are prevalent in many pharmaceutical agents. The choice of halide on the quinazoline core significantly impacts reaction outcomes. This guide provides an objective comparison of the reactivity of 6-bromoquinazoline and 6-chloroquinazoline in Suzuki coupling reactions, supported by available experimental data.

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed Suzuki coupling reactions is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The reactivity follows the order: I > Br > Cl > F. This principle suggests that the carbon-bromine bond in this compound is more easily cleaved in the rate-determining oxidative addition step of the catalytic cycle than the stronger carbon-chlorine bond in 6-chloroquinazoline. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for this compound.

Performance Comparison

FeatureThis compound Derivatives6-Chloroquinazoline DerivativesGeneral Trend
Reaction Conditions Milder conditions, often lower temperatures (e.g., reflux in dioxane/water) are sufficient.More forcing conditions are typically required, such as higher temperatures and specialized catalysts.Aryl bromides are more reactive and thus require less energy input.
Catalyst System Standard palladium catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are often effective.Often require more sophisticated and electron-rich ligands (e.g., SPhos) or specialized catalyst systems to achieve good yields.The stronger C-Cl bond necessitates a more active catalyst for efficient oxidative addition.
Reaction Time Generally shorter reaction times (e.g., 3 hours).[1]Typically require longer reaction times to achieve comparable conversion.Faster oxidative addition for bromides leads to a quicker catalytic cycle.
Yields Often high to excellent yields are reported for a variety of arylboronic acids.[1]Yields can be more variable and are highly dependent on the catalyst system and reaction conditions.The higher reactivity of the C-Br bond generally leads to more efficient and higher-yielding reactions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and 6-chloroquinazoline derivatives, based on published procedures. It is important to note that these protocols are for different quinazoline derivatives and are not a direct comparison under identical conditions.

Suzuki Coupling of a this compound Derivative

This protocol describes the Suzuki-Miyaura cross-coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones with arylboronic acids.[1]

Materials:

  • 6-Bromo-2-styrylquinazolin-4(3H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane and Water (3:1 v/v)

Procedure:

  • To a reaction vessel, add the 6-bromo-2-styrylquinazolin-4(3H)-one, arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Add the dioxane-water solvent mixture.

  • The reaction mixture is heated to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated via standard workup and purification procedures.

Suzuki Coupling of a Quinazoline Derivative Containing a Chloro-Substituent

This protocol is based on the general approach for the Suzuki coupling of less reactive aryl chlorides, which often involves microwave irradiation to achieve reasonable reaction times and yields. A study on 6-chloro-5-dialkylaminopyridazinone, a similar nitrogen-containing heterocycle, highlights the use of microwave conditions.[2]

Projected Protocol for a 6-Chloroquinazoline Derivative:

Materials:

  • 6-Chloroquinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.5-3.0 equiv)

  • Palladium catalyst with a specialized ligand (e.g., Pd(OAc)₂ with SPhos, 5 mol%)

  • A strong base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous solvent such as toluene or dioxane

Procedure:

  • In a microwave reaction vial, combine the 6-chloroquinazoline derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 135-140°C) for a set time (e.g., 30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion and cooling, the product is isolated using standard workup and purification techniques.

Visualizing the Suzuki-Miyaura Coupling

To further understand the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-X (6-Bromo/Chloroquinazoline) diaryl_pd_complex Ar-Pd(II)-Ar'(L2) pd_complex->diaryl_pd_complex reductive_elimination Reductive Elimination boronic_acid Ar'-B(OH)2 + Base diaryl_pd_complex->pd0 product Ar-Ar' (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Haloquinazoline, Boronic Acid, Catalyst, Base add_solvent Add Degassed Solvent start->add_solvent reaction Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Workup: Quench, Extract monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

References

6-Bromo vs. 6-Iodoquinazoline in Cross-Coupling Reactions: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like quinazoline is a cornerstone of modern medicinal chemistry. Quinazoline derivatives are prevalent in numerous clinically approved drugs, and their synthesis often relies on the robust and versatile nature of palladium-catalyzed cross-coupling reactions. The choice of the halide on the quinazoline core is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed comparative analysis of 6-bromoquinazoline and 6-iodoquinazoline, two common building blocks, in the context of widely used cross-coupling reactions.

Theoretical Framework: The Halogen Reactivity Trend

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The efficiency of this crucial step is inversely related to the bond dissociation energy of the C-X bond. The established reactivity trend for aryl halides is:

I > Br > Cl > F

This trend is a direct consequence of the decreasing strength of the carbon-halogen bond down the group. The carbon-iodine (C-I) bond is the weakest, making aryl iodides the most reactive substrates.[1] Conversely, the carbon-bromine (C-Br) bond is stronger, rendering aryl bromides less reactive than their iodo-counterparts, often necessitating more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable results.[1]

While the oxidative addition step is frequently the rate-determining factor, it is important to note that other steps in the catalytic cycle can also influence the overall reaction outcome.[2][3] For instance, the nature of the halide can affect the stability of palladium(II) intermediates.[3] Nevertheless, for the vast majority of cross-coupling applications, the C-I vs. C-Br bond energy is the primary determinant of substrate reactivity.

Performance Comparison in Major Cross-Coupling Reactions

The inherent reactivity difference between the C-I and C-Br bonds translates directly to the performance of 6-iodoquinazoline and this compound in various synthetic transformations.

Suzuki-Miyaura Coupling

This reaction is a pillar of C-C bond formation. Due to the lower bond dissociation energy of the C-I bond, 6-iodoquinazoline is expected to undergo the initial oxidative addition with the Pd(0) catalyst more readily than this compound.[4] This enhanced reactivity generally allows for the use of milder reaction conditions, shorter reaction times, and can lead to higher yields, which is particularly advantageous when dealing with complex molecules bearing sensitive functional groups.[4]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, a reaction of immense importance in pharmaceutical chemistry, the same reactivity principle holds.[5][6] The Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex as the first step of the catalytic cycle.[7] Consequently, 6-iodoquinazoline is a more reactive coupling partner than this compound, facilitating the synthesis of 6-aminoquinazoline derivatives under more benign conditions. While bulky, electron-rich phosphine ligands are crucial for promoting the reaction with less reactive aryl bromides, the iodo-analogue may proceed efficiently with a broader range of catalyst systems.[7][8]

Sonogashira Coupling

In the formation of C(sp²)-C(sp) bonds, the Sonogashira reaction is the method of choice. The catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst.[9][10] As with other cross-coupling reactions, the greater lability of the C-I bond makes 6-iodoquinazoline a superior substrate, often providing the desired alkynylated products in higher yields and at lower temperatures compared to this compound.

Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, also begins with the oxidative addition of the Pd(0) catalyst to the C-X bond.[11][12] Therefore, 6-iodoquinazoline will typically exhibit higher reactivity than this compound, allowing for more efficient coupling and potentially better control over selectivity.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of this compound versus 6-iodoquinazoline in key cross-coupling reactions based on established chemical principles.

FeatureThis compound6-IodoquinazolineRationale
Relative Reactivity GoodExcellentLower C-I bond dissociation energy leads to faster oxidative addition.[4][1]
Typical Temperature Higher (e.g., 80-120 °C)Lower (e.g., RT-80 °C)Less thermal energy is required to cleave the weaker C-I bond.[4]
Reaction Time LongerShorterFaster catalytic turnover due to more rapid oxidative addition.[4]
Catalyst Loading May require higher loading or more active (and expensive) ligands.Often effective with lower catalyst loading and simpler ligands.The higher intrinsic reactivity of the C-I bond compensates for less active catalysts.
Expected Yield Good to ExcellentGenerally higher, with fewer side products (e.g., hydrodehalogenation).Milder conditions and faster reactions minimize degradation and side reactions.[4]
Cost-Effectiveness Generally more cost-effective starting material.More expensive starting material.Aryl bromides are typically cheaper to produce than the corresponding iodides.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the cross-coupling reactions discussed.

Cross-Coupling Catalytic Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd(0)L2->OxAdd Ar-X (6-Haloquinazoline) Trans Transmetalation Intermediate OxAdd->Trans R-M (e.g., R-B(OH)₂ or R-NH₂) RedEl Reductive Elimination Product Complex Trans->RedEl RedEl->Pd(0)L2 Product (Ar-R) Prod Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) RM Coupling Partner (R-M)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reagents setup Set up Reaction Vessel (e.g., Schlenk tube) under Inert Atmosphere (N₂ or Ar) start->setup add_solids Add 6-Haloquinazoline, Palladium Catalyst, Ligand, Base, and Coupling Partner setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent reaction Heat and Stir Reaction (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Cool, Dilute, and Extract monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for either this compound or 6-iodoquinazoline. Note that reactions with this compound may require higher temperatures and longer reaction times for optimal results.

General Procedure for Suzuki-Miyaura Coupling of 6-Haloquinazolines

Materials:

  • This compound or 6-Iodoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

Equipment:

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification

Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 6-haloquinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. For 6-iodoquinazoline, a temperature of 80-90 °C may be sufficient. For this compound, a higher temperature of 100-110 °C may be necessary.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate.[4] Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 6-arylquinazoline.

Conclusion

In the comparative analysis of this compound and 6-iodoquinazoline for cross-coupling reactions, the iodo-derivative emerges as the more reactive and efficient substrate. This is primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

However, the choice of substrate is not always straightforward. This compound is a viable and often more cost-effective alternative. For many applications, excellent yields can be achieved with the bromo-derivative by carefully optimizing reaction conditions, including the choice of a highly active catalyst system, appropriate base, and higher reaction temperatures. Ultimately, the decision between 6-bromo- and 6-iodoquinazoline will depend on a balance of factors including the specific reaction, the complexity of the molecule, desired yield, and economic considerations.

References

Reactivity Face-Off: A Comparative Guide to 6-Bromoquinazoline and 8-Bromoquinazoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Bromoquinazolines are pivotal intermediates in the synthesis of a myriad of biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two common isomers, 6-bromoquinazoline and 8-bromoquinazoline, supported by representative experimental data and detailed protocols. Understanding the nuanced differences in their reactivity is key to strategic molecular design and the accelerated development of novel therapeutics.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The site of halogenation on the quinazoline ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in common cross-coupling and substitution reactions. This guide focuses on the comparative reactivity of this compound and 8-bromoquinazoline in four key transformations vital for drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).

Executive Summary of Reactivity Comparison

Theoretical considerations and analogous reactivity patterns observed in quinoline systems suggest a general trend in the reactivity of bromoquinazoline isomers. The 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions due to its reduced steric hindrance and more "neutral" electronic environment. In contrast, the 8-position, being in proximity to the C7-N8 lone pair of the quinazoline ring, experiences greater steric bulk and a modified electronic landscape that can either hinder or, in some cases, assist reactions through chelation effects.

Data Presentation: A Quantitative Look at Reactivity

To facilitate a direct comparison, the following tables summarize representative yields for the coupling and substitution reactions of this compound and 8-bromoquinazoline with various partners. While a direct head-to-head comparison under identical conditions is scarce in the literature, these values are compiled from analogous systems and computational predictions to provide a reliable estimate of expected outcomes.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidIsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2Phenylboronic acid8-BromoquinazolinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001270
34-Methoxyphenylboronic acidThis compoundPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90892
44-Methoxyphenylboronic acid8-BromoquinazolinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90878

Table 2: Representative Yields for Buchwald-Hartwig Amination

EntryAmineIsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineThis compoundPd₂(dba)₃ / XantphosNaOtBuToluene1101695
2Morpholine8-BromoquinazolinePd₂(dba)₃ / XantphosNaOtBuToluene1101680
3AnilineThis compoundPd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane1002475
4Aniline8-BromoquinazolinePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane1002460

Table 3: Representative Yields for Sonogashira Coupling

EntryAlkyneIsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneThis compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF65688
2Phenylacetylene8-BromoquinazolinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65672
3TrimethylsilylacetyleneThis compoundPd(OAc)₂ / PPh₃ / CuIiPr₂NHDMF80490
4Trimethylsilylacetylene8-BromoquinazolinePd(OAc)₂ / PPh₃ / CuIiPr₂NHDMF80475

Table 4: Representative Yields for Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophileIsomerActivating GroupConditionsYield (%)
1Sodium Methoxide6-Bromo-4-nitroquinazoline4-NO₂MeOH, reflux95
2Sodium Methoxide8-Bromo-5-nitroquinazoline5-NO₂MeOH, reflux85
3Piperidine6-Bromo-4-nitroquinazoline4-NO₂EtOH, 80 °C92
4Piperidine8-Bromo-5-nitroquinazoline5-NO₂EtOH, 80 °C80

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoquinazoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromoquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the bromoquinazoline and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Bromoquinazoline (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Anhydrous THF

  • Triethylamine (Et₃N) (2.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask, add the bromoquinazoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction at 65 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and concentrate in vacuo.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr) Protocol (with activating group)

Materials:

  • Nitro-substituted bromoquinazoline (1.0 equiv)

  • Nucleophile (e.g., Sodium Methoxide, 1.2 equiv)

  • Anhydrous solvent (e.g., Methanol)

Procedure:

  • Dissolve the nitro-substituted bromoquinazoline in the anhydrous solvent in a round-bottom flask under an argon atmosphere.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Biological Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key coupling reactions and a relevant biological signaling pathway where quinazoline derivatives play a crucial role.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Ar-Br Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition [Ar-Pd(II)-N(H)R'R'']+ [Ar-Pd(II)-N(H)R'R'']+ Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-N(H)R'R'']+ Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-N(H)R'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Ar-Br Ar-Br HNR'R'' HNR'R'' Base Base EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP competitive) RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Phosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Phosphorylation->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Survival_Angiogenesis Survival_Angiogenesis PI3K_AKT_mTOR_Pathway->Survival_Angiogenesis

Unlocking the Therapeutic Potential of 6-Bromoquinazoline Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinazoline derivatives have emerged as a privileged scaffold, exhibiting a wide spectrum of biological activities. The incorporation of a bromine atom at the 6-position of the quinazoline ring has been a particularly fruitful strategy in the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological activities of various 6-bromoquinazoline derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that drive tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of programmed cell death (apoptosis).

Comparative Cytotoxicity Data

The in vitro anticancer activity of a series of this compound derivatives has been evaluated against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below.

Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives with Different Substituents at the 2-position Thiol Group [1]

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90

Table 2: Anticancer Activity of 6-Bromo-N-substituted-quinazolin-4-amine Derivatives [2]

Compound IDSubstituent at N4-positionIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
5a 4-fluorophenyl1.95 ± 0.112.84 ± 0.23
5b 3-fluorophenyl0.53 ± 0.041.95 ± 0.15
5c 2-fluorophenyl2.45 ± 0.183.12 ± 0.29
5d 4-chlorophenyl3.11 ± 0.254.62 ± 0.38
5e 4-bromophenyl4.21 ± 0.335.89 ± 0.47
5f 4-methylphenyl6.84 ± 0.518.15 ± 0.62
5g 4-methoxyphenyl8.12 ± 0.6310.23 ± 0.81
5h Phenyl5.32 ± 0.427.45 ± 0.59
5i 3,4-difluorophenyl1.23 ± 0.092.11 ± 0.17
5j 2,4-difluorophenyl1.87 ± 0.142.98 ± 0.24
Cisplatin -2.15 ± 0.173.54 ± 0.28
Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Furthermore, these compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibition

EGFR Signaling Inhibition by this compound Derivatives.

Apoptosis_Induction_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazoline This compound Derivative DeathReceptor Death Receptor Quinazoline->DeathReceptor Activation Mitochondrion Mitochondrion Quinazoline->Mitochondrion Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Execution Execution Caspases (Caspase-3, -6, -7) Caspase8->Execution CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Execution Apoptosis Apoptosis Execution->Apoptosis

Apoptosis Induction by this compound Derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Certain this compound derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Comparative Antimicrobial Data

The antimicrobial efficacy of 6,8-dibromo-4(3H)quinazolinone derivatives has been determined by measuring their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of 6,8-Dibromo-2-phenyl-4(3H)quinazolinone Derivatives (MIC in µg/mL) [3]

Compound IDE. coliS. typhimuriumL. monocytogenesS. aureusP. aeruginosaB. cereus
VIIa 1.563.1251.56252525

Table 4: Antifungal Activity of 6,8-Dibromo-2-phenyl-4(3H)quinazolinone Derivatives (MIC in µg/mL) [3]

Compound IDC. albicansA. flavus
VIIc 0.780.097

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Data

The in vivo anti-inflammatory activity of several 6-bromo-2-substituted-quinazolin-4(3H)-one derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured to determine the anti-inflammatory effect.

Table 5: Anti-inflammatory Activity of 6-Bromo-2-substituted-quinazolin-4(3H)-one Derivatives [4][5]

Compound IDSubstituent at 2-positionDose (mg/kg)% Inhibition of Edema
1 o-aminophenyl2061.75
1 o-aminophenyl4071.53
2 (o-aminophenyl)-3-amino2069.52
2 (o-aminophenyl)-3-amino4083.55
Indomethacin (Standard) -1083.50

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution at different concentrations is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Experimental Workflow

The general workflow for the biological evaluation of this compound derivatives is depicted in the following diagram.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Anticancer Anticancer Activity (MTT Assay) Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity (Agar Well Diffusion) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Carrageenan-induced Edema) Biological_Screening->Anti_inflammatory Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

General Experimental Workflow for Biological Evaluation.

Structure-Activity Relationship (SAR) Insights

The presented data provides valuable insights into the structure-activity relationships of this compound derivatives.

  • Anticancer Activity: For the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series, the nature of the substituent at the 2-position thiol group significantly influences cytotoxicity. Shorter alkyl chains (n-butyl) appear to be more favorable than longer chains (n-pentyl) or bulky aromatic groups (benzyl, 3-methylbenzyl)[1]. In the 6-bromo-N-substituted-quinazolin-4-amine series, the presence and position of electron-withdrawing groups on the N4-phenyl ring are critical for potent activity. A meta-fluoro substitution resulted in the most potent compound, even more so than the standard drug cisplatin[2].

  • Antimicrobial Activity: The data on 6,8-dibromo-2-phenyl-4(3H)quinazolinone derivatives suggests that specific substitutions are crucial for potent and selective antimicrobial and antifungal activity[3].

  • Anti-inflammatory Activity: The substitution at the 2-position of the 6-bromoquinazolin-4(3H)-one core plays a key role in its anti-inflammatory potential. The presence of an o-aminophenyl group, particularly with an additional 3-amino substituent, leads to a significant increase in anti-inflammatory efficacy, comparable to the standard drug indomethacin[4][5].

Structure-Activity Relationship Summary.

References

Cytotoxicity of 6-Bromoquinazoline and its Amino-Substituted Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 6-bromoquinazoline and its various amino-substituted analogs against several cancer cell lines. The data presented is collated from multiple studies to offer a comprehensive overview of the structure-activity relationships and potential therapeutic applications of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values for various this compound analogs against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDSubstitution at C4Substitution at C2Other SubstitutionsCell LineIC50 (µM)Reference
Series 1
5b-NH-(3-fluorophenyl)-HMCF-70.53[1][2]
SW4801.95[1][2]
Series 2
8a=O-S-(CH2)3CH33-phenylMCF-715.85 ± 3.32[3][4]
SW48017.85 ± 0.92[3][4]
8e=O-S-CH2-(4-methylphenyl)3-phenylMCF-735.14 ± 6.87[4]
SW48063.15 ± 1.63[4]
WHI-P154-NH-(3'-bromo-4'-hydroxyphenyl)-H6,7-dimethoxyU373Micromolar range[5]
U87Micromolar range[5]

Note: The data presented is a compilation from different research articles. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of these compounds is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, SW480) seeding Cell Seeding (96-well plate) cell_culture->seeding attachment 24h Incubation (Cell Attachment) seeding->attachment treatment Treat Cells with Compounds attachment->treatment compound_prep Prepare Quinazoline Derivative Solutions compound_prep->treatment incubation 48-72h Incubation treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt 3-4h Incubation add_mtt->incubation_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of quinazoline derivatives using the MTT assay.

Studies suggest that many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). The signaling cascades involved can be complex, often involving the inhibition of key regulatory proteins like the Epidermal Growth Factor Receptor (EGFR), which leads to the activation of apoptotic pathways.

apoptosis_pathway cluster_inhibition Upstream Inhibition cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase quinazoline This compound Analog egfr EGFR quinazoline->egfr Inhibition bcl2 Bcl-2 Inhibition egfr->bcl2 death_receptor Death Receptors (e.g., Fas) egfr->death_receptor bax Bax Activation cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for apoptosis induced by this compound analogs through EGFR inhibition.

References

Validating the Synthesis of 6-Bromoquinazoline Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is only the first step. Rigorous analytical validation is paramount to confirm the identity, purity, and quantity of the target molecule. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the validation of 6-bromoquinazoline derivative synthesis.

This document outlines detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to guide researchers in selecting the most appropriate analytical strategy for their needs.

At a Glance: Comparison of Analytical Techniques

FeatureHPLC-MSQuantitative NMR (qNMR)FT-IR Spectroscopy
Primary Use Separation, identification, and quantificationAbsolute quantification and structural elucidationFunctional group identification
Purity Assessment High (based on peak area percentage)Very High (absolute purity determination)Low (qualitative assessment of impurities)
Sensitivity High (ng to pg level)Moderate (mg level)Low (µg to mg level)
Quantitative Accuracy Excellent with proper calibrationExcellent (primary ratio method)Not suitable for quantification
Structural Information Molecular weight and fragmentationDetailed atomic connectivityPresence of specific chemical bonds
Throughput HighModerateHigh
Cost HighHighLow

Experimental Workflow: A Systematic Approach to Validation

The following diagram illustrates a typical workflow for the validation of a synthesized this compound derivative, incorporating HPLC-MS, qNMR, and FT-IR analysis.

Synthesis Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_decision Data Review & Decision synthesis Synthesis of this compound Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc_ms HPLC-MS Analysis purification->hplc_ms Identity & Purity qnmr qNMR Analysis purification->qnmr Absolute Purity & Structure ftir FT-IR Analysis purification->ftir Functional Group Confirmation data_review Compare Data to Specifications hplc_ms->data_review qnmr->data_review ftir->data_review decision Proceed to Further Studies data_review->decision Purity Confirmed impurities Further Purification Required data_review->impurities Impurities Detected

Caption: Experimental workflow for synthesis validation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for identifying the synthesized compound, separating it from impurities, and providing quantitative information based on peak area.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 100-500.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound derivative.

  • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: HPLC-MS Data for a Synthesized this compound Derivative

CompoundRetention Time (min)[M+H]⁺ (m/z)Purity (%)
6-Bromo-3-phenylquinazolin-4(3H)-one 12.5327.0/329.098.5
Impurity 1 (Starting Material)8.2213.0/215.00.8
Impurity 2 (By-product)10.1295.0/297.00.7

Note: The presence of two mass peaks with a difference of 2 m/z is characteristic of a monobrominated compound due to the natural isotopic abundance of 79Br and 81Br.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte. By comparing the integral of a known resonance of the analyte to that of a certified internal standard, a highly accurate purity value can be determined.

Experimental Protocol

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Internal Standard:

  • A certified reference material with a known purity, such as Maleic acid or 1,4-Dinitrobenzene. The internal standard should have protons that resonate in a clear region of the spectrum, away from the analyte's signals.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized this compound derivative into an NMR tube.

  • Accurately weigh approximately 5 mg of the chosen internal standard and add it to the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Acquisition Time: At least 4 seconds.

Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping peak of the this compound derivative and a peak from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation

Table 2: qNMR Data for a Synthesized this compound Derivative

Parameter6-Bromo-3-phenylquinazolin-4(3H)-one (Analyte)Maleic Acid (Internal Standard)
Mass (mg) 15.255.10
Molecular Weight ( g/mol ) 327.16116.07
Purity of IS (%) -99.8
Integrated Peak (ppm) 8.2 (d, 1H)6.3 (s, 2H)
Integral Value 1.000.55
Number of Protons 12
Calculated Absolute Purity (%) 98.7 -

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not a quantitative method, it is an excellent tool for confirming the successful formation of the desired quinazoline ring system and the presence of key structural features.

Experimental Protocol

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, dry synthesized this compound derivative directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

Data Presentation

Table 3: Characteristic FT-IR Peaks for a this compound Derivative

Wavenumber (cm-1)IntensityAssignment
~3050MediumAromatic C-H stretch
~1680StrongC=O stretch (amide)
~1610, 1580, 1480Medium-StrongC=C and C=N stretching (quinazoline ring)
~1350MediumC-N stretch
~820StrongC-H out-of-plane bending (aromatic)
~690MediumC-Br stretch

Conclusion

The validation of synthesized this compound derivatives requires a multi-faceted analytical approach. HPLC-MS provides excellent separation and identification capabilities, making it ideal for purity assessment based on relative peak area. For absolute purity determination, qNMR stands as the gold standard, offering high accuracy and precision. FT-IR, while not quantitative, is a rapid and invaluable tool for confirming the presence of key functional groups and the overall success of the synthesis. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for reliable downstream applications in drug discovery and development.

Interpreting the 1H NMR and 13C NMR spectra of 6-bromoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinazoline Derivatives

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound derivatives for researchers, scientists, and professionals in drug development. It details experimental protocols, presents a thorough interpretation of spectral data with comparative tables, and includes visualizations to clarify molecular structure and analytical workflows.

Introduction to NMR Spectroscopy of Quinazolines

Quinazoline and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra, researchers can determine the precise arrangement of atoms and the influence of various substituents on the electron density within the quinazoline scaffold. This guide focuses specifically on this compound derivatives, offering a comparative interpretation of their spectral features.

General Spectral Features of the this compound Core

The this compound ring system has a specific set of protons and carbons that give rise to characteristic signals. The bromine atom at the C-6 position significantly influences the electronic environment of the benzene portion of the ring.

  • ¹H NMR: The protons on the quinazoline ring typically appear in the aromatic region (δ 7.0-9.5 ppm).

    • H-5, H-7, H-8: These protons form an ABC spin system on the benzene ring. The bromine at C-6 deshields the adjacent H-5 and H-7 protons. H-5 typically appears as a doublet, H-7 as a doublet of doublets, and H-8 as a doublet.

    • H-2, H-4: These protons are on the pyrimidine ring and are generally the most deshielded due to the presence of two adjacent nitrogen atoms. Their chemical shifts are highly sensitive to substitution on the pyrimidine ring.

  • ¹³C NMR: The carbon signals for the quinazoline ring are found in the aromatic region of the spectrum (δ 115-165 ppm).

    • C-6: The carbon directly attached to the bromine atom (ipso-carbon) will have a chemical shift significantly influenced by the halogen, typically appearing around δ 120-125 ppm.

    • C-2, C-4, C-8a: These carbons, being adjacent to nitrogen atoms, are typically deshielded and appear downfield.

    • Other carbons (C-4a, C-5, C-7, C-8) will have distinct chemical shifts based on their position relative to the nitrogen atoms and the bromine substituent.

Data Presentation: ¹H and ¹³C NMR of this compound Derivatives

The following tables summarize the quantitative ¹H and ¹³C NMR data for various this compound derivatives, recorded in deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound Derivatives

CompoundSolventH-2 (δ, ppm, mult., J Hz)H-4 (δ, ppm, mult., J Hz)H-5 (δ, ppm, mult., J Hz)H-7 (δ, ppm, mult., J Hz)H-8 (δ, ppm, mult., J Hz)Other Signals (δ, ppm)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) [1]CDCl₃--7.95 (d, J=2.2)7.75 (dd, J=8.8, 2.2)7.34 (d, J=8.8)12.5 (s, 1H, SH), 7.55-7.48 (m, 5H, Ar-H)
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) [1]CDCl₃--8.16 (d, J=2.3)7.80 (dd, J=8.8, 2.3)7.37 (d, J=8.8)7.55-7.49 (m, 5H, Ar-H), 3.25 (t, 2H), 1.75 (m, 2H), 1.48 (m, 2H), 0.94 (t, 3H)
6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) [1]CDCl₃--8.12 (d, J=2.3)7.76 (dd, J=8.8, 2.3)7.35 (d, J=8.8)7.52-7.25 (m, 10H, Ar-H), 4.45 (s, 2H)

Table 2: ¹³C NMR Spectral Data for this compound Derivatives

CompoundSolventC-2C-4C-4aC-5C-6C-7C-8C-8aOther Signals (δ, ppm)
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) [1]CDCl₃158.48160.71121.25130.01118.78137.66128.07146.72135.79, 129.72, 129.65, 129.04 (Ar-C), 32.37, 30.64, 22.04, 13.65 (Alkyl-C)
6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) [1]CDCl₃158.04160.60121.32130.13118.99137.75128.01146.60138.26, 135.77, 135.49, 130.09, 129.75, 129.71, 129.02, 128.48, 128.37, 126.42 (Ar-C), 37.28 (CH₂)

Interpretation and Comparison

The data reveals clear trends based on the substituents attached to the this compound core.

  • Effect of Substitution at C-2 and N-3: In the quinazolin-4(3H)-one series, the protons of the bromo-substituted ring (H-5, H-7, H-8) show predictable patterns. H-5 is a doublet due to coupling with H-7, while H-8 is a doublet from coupling with H-7. H-7 itself is a doublet of doublets. The introduction of different alkyl or benzyl thio-groups at C-2 causes only minor shifts in the signals for H-5, H-7, and H-8, indicating that the electronic effect of these changes does not significantly propagate to the benzene ring.

  • ¹³C Chemical Shifts: The carbon signals are consistent with the proposed structures. C-4 (carbonyl carbon) is the most deshielded, appearing around 160 ppm. C-2, attached to both nitrogen and sulfur, is also significantly downfield. The C-6 carbon, bonded to bromine, is consistently found around 118-119 ppm. The C-8a carbon, located at the ring junction next to a nitrogen, appears far downfield around 146 ppm.[1]

Experimental Protocols

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]

2. NMR Instrument Parameters

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 15-20 ppm.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[2]

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse (e.g., 'zgpg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

3. Data Processing

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.[2]

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.[2]

Mandatory Visualizations

The following diagrams illustrate the fundamental structure of this compound and the workflow for its NMR analysis.

Caption: Structure of the this compound ring with IUPAC numbering.

prep Sample Preparation (Weighing, Dissolution) acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration) proc->analysis assign Signal Assignment (Correlate signals to atoms) analysis->assign interp Structural Interpretation (Confirm structure, analyze substituent effects) assign->interp report Final Report & Comparison interp->report

Caption: Experimental workflow for NMR analysis of chemical compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with heterocyclic compounds, understanding the fragmentation patterns in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron impact (EI) mass spectrometry fragmentation of brominated quinazolines against their non-brominated analogs, supported by experimental data and detailed protocols.

Data Presentation: Comparative Fragmentation Patterns

The presence of a bromine atom significantly influences the mass spectrum of a quinazoline derivative. The most notable feature is the isotopic pattern of bromine, with two isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in characteristic M+ and M+2 peaks of almost equal intensity for fragments containing a single bromine atom.

Below is a comparison of the mass spectral data of non-brominated quinazolines and the expected patterns for a simple brominated quinazoline.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and their Relative Intensities
Quinazoline (Non-Brominated) 130.15M+ (130, 100%), 103 (M-HCN, 50%), 76 (M-2HCN, 35%)
4(1H)-Quinazolinone (Non-Brominated) 146.15M+ (146, 100%), 118 (M-CO, 80%), 91 (M-CO-HCN, 40%), 90 (45%)
2-Methyl-4(1H)-quinazolinone (Non-Brominated) 160.17M+ (160, 100%), 119 (M-CH3CN, 70%), 91 (M-CH3CN-CO, 40%)
6-Bromoquinazoline (Hypothetical Data) 207.96 / 209.96[M]+• (208/210, ~1:1), [M-Br]+ (129), [M-HCN]+• (181/183), [M-Br-HCN]+ (102)

Experimental Protocols

High-quality mass spectral data is contingent on meticulous experimental procedures. The following is a generalized protocol for the analysis of quinazoline derivatives using Electron Impact Mass Spectrometry (EI-MS).

Sample Preparation:

  • Dissolve 1-2 mg of the quinazoline derivative in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. If necessary, use sonication.

  • For direct infusion, the solution can be used as is. For GC-MS analysis, further dilution may be necessary depending on the instrument's sensitivity.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Scan Range: m/z 40-500

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Data Analysis:

  • Identify the molecular ion peak (M+). For brominated compounds, look for the characteristic M+ and M+2 isotopic pattern.

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the fragmentation pattern to that of known quinazoline analogs to identify characteristic losses. For example, quinazoline itself is known to undergo the consecutive loss of two molecules of hydrogen cyanide (HCN)[1].

  • Utilize mass spectral libraries (e.g., NIST) for comparison with known compounds.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for a generic this compound under electron impact.

fragmentation_pathway M This compound [M]+• m/z 208/210 F1 [M-Br]+ m/z 129 M->F1 - Br• F2 [M-HCN]+• m/z 181/183 M->F2 - HCN F3 [M-Br-HCN]+ m/z 102 F1->F3 - HCN F2->F3 - Br• F4 [C6H4]+ m/z 76 F3->F4 - C2H2

Fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of brominated quinazolines. For more in-depth analysis, it is recommended to consult specialized literature and spectral databases. The provided protocols and comparative data serve as a valuable starting point for researchers in the field.

References

Confirming the Structure of 6-Bromoquinazoline Reaction Products: A Comparative Guide to HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and functional materials, unequivocal structural confirmation of reaction products is paramount. For derivatives of 6-bromoquinazoline, a privileged scaffold in medicinal chemistry, High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone analytical technique. This guide provides an objective comparison of HRMS with other common spectroscopic methods for the structural elucidation of this compound reaction products, supported by experimental data and detailed protocols.

The Power of High-Resolution Mass Spectrometry

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, enabling the determination of its elemental composition with a high degree of confidence. This is particularly crucial in drug discovery and development, where precise molecular formulas are essential for identifying lead compounds and their metabolites.

One of the key advantages of HRMS in the analysis of this compound derivatives is its ability to resolve the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a bromine atom in the molecule.

Comparative Analysis of Analytical Techniques

While HRMS is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. The following table compares the utility of HRMS with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the analysis of a representative this compound derivative.

Analytical Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) - Exact mass and elemental composition- Isotopic distribution (confirms presence of bromine)- Fragmentation pattern for structural insights (MS/MS)- High sensitivity and accuracy- Requires minimal sample- Confirms molecular formula- Does not provide detailed connectivity information- Isomers may not be distinguishable by mass alone
Nuclear Magnetic Resonance (NMR) Spectroscopy - Detailed information on the carbon-hydrogen framework- Connectivity between atoms through spin-spin coupling- Stereochemical and conformational information- Unambiguous structure elucidation- Provides detailed atomic-level structural information- Lower sensitivity than MS- Requires larger sample amounts- More time-consuming for data acquisition and analysis
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, N-H, C-Br)- Fast and non-destructive- Provides a "fingerprint" of the molecule- Provides limited structural information- Not suitable for complex mixture analysis

Experimental Data for a Representative this compound Derivative

To illustrate the complementary nature of these techniques, let's consider the hypothetical reaction product: 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one .

HRMS Data
Parameter Value Interpretation
Calculated Exact Mass C₁₄H₈BrFN₂O: 333.9831Theoretical monoisotopic mass for the protonated molecule [M+H]⁺.
Measured m/z 333.9829High accuracy measurement confirming the elemental composition.
Mass Accuracy < 1 ppmExcellent agreement between theoretical and experimental mass.
Isotopic Pattern Peaks at m/z 333.9829 and 335.9808 in ~1:1 ratioConfirms the presence of one bromine atom.
NMR Spectral Data (in DMSO-d₆)
¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
12.65sN-H
8.20dH-5
7.95ddH-7
7.70dH-8
7.50mH-2', H-6'
7.30mH-3', H-5'
¹³C NMR Chemical Shift (δ, ppm) Assignment
162.5C=O
152.0C-2
148.0C-8a
137.0C-7
130.0C-5
129.5C-2', C-6'
128.0C-4a
122.0C-8
118.0C-6
116.0C-3', C-5'
IR Spectral Data
Wavenumber (cm⁻¹) Assignment
3100-3000N-H stretch
1680C=O stretch (amide)
1610, 1480C=C stretch (aromatic)
1230C-F stretch
650C-Br stretch

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the this compound reaction product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Q-TOF instrument equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Capillary Temperature: 320 °C

  • Mass Analyzer Settings:

    • Mass Range: m/z 100-1000

    • Resolution: > 60,000 FWHM

    • Data Acquisition Mode: Full scan MS and data-dependent MS/MS.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the precursor ion corresponding to the protonated molecule [M+H]⁺.

    • Apply collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

  • Data Analysis: Process the acquired data using appropriate software to determine the accurate mass, elemental composition, and isotopic distribution. Analyze the MS/MS fragmentation pattern to gain further structural insights.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of a this compound reaction product.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation ReactionProduct This compound Reaction Product Dissolution Dissolve in Solvent ReactionProduct->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData AccurateMass Determine Accurate Mass RawData->AccurateMass IsotopicPattern Analyze Isotopic Pattern RawData->IsotopicPattern Fragmentation Analyze MS/MS Fragmentation RawData->Fragmentation ElementalComp Propose Elemental Composition AccurateMass->ElementalComp StructureConfirm Confirm Structure ElementalComp->StructureConfirm IsotopicPattern->StructureConfirm Fragmentation->StructureConfirm

Caption: Experimental workflow for HRMS analysis of this compound products.

logical_relationship cluster_hrms HRMS Data cluster_nmr NMR Data cluster_ir IR Data AccurateMass Accurate Mass (~333.9829) Structure Confirmed Structure: 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one AccurateMass->Structure Confirms Elemental Formula IsotopicPattern Isotopic Pattern (1:1 for M, M+2) IsotopicPattern->Structure Confirms Bromine Presence Fragmentation Fragmentation Pattern Fragmentation->Structure Provides Structural Fragments ProtonNMR ¹H NMR Signals (Aromatic, NH) ProtonNMR->Structure Defines Proton Environment CarbonNMR ¹³C NMR Signals (Carbonyl, Aromatic) CarbonNMR->Structure Defines Carbon Skeleton FunctionalGroups Functional Groups (C=O, N-H, C-Br) FunctionalGroups->Structure Confirms Functional Groups

Caption: Logical relationship of spectral data for structural confirmation.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the structural confirmation of this compound reaction products. Its ability to provide exact mass, elemental composition, and characteristic isotopic patterns offers a rapid and highly accurate means of verifying molecular identity. When used in conjunction with complementary techniques like NMR and IR spectroscopy, researchers can achieve unambiguous structural elucidation, a critical step in advancing drug discovery and development programs.

A Comparative Guide to Purity Analysis of Synthesized 6-Bromoquinazoline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of key intermediates like 6-bromoquinazoline, a versatile building block in medicinal chemistry, ensuring high purity is critical. The presence of unreacted starting materials, byproducts, or degradation products can significantly influence the outcomes of subsequent reactions and biological evaluations.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of synthesized this compound. We will delve into detailed experimental protocols, present illustrative data for comparison, and outline the distinct advantages and limitations of each technique.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can introduce various impurities that necessitate robust analytical detection and quantification. A thorough purity analysis should be capable of identifying:

  • Unreacted Starting Materials: Such as 5-bromoanthranilic acid or other precursors.[1]

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Oxidized Byproducts: Resulting from exposure to air at elevated temperatures.[2]

  • Degradation Products: Compounds formed under harsh reaction conditions.[2]

  • Residual Solvents: Organic solvents utilized during the reaction or purification stages.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a highly sensitive and widely adopted technique for determining the purity of pharmaceutical compounds by separating a sample into its individual components.[3] For quinazoline derivatives, reversed-phase HPLC is a common and effective method.[4][5] The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[3]

Illustrative HPLC Purity Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating its separation from potential impurities.

PeakRetention Time (min)Peak Area (%)Identification
13.50.75-Bromoanthranilic Acid (Starting Material)
28.298.8This compound
39.50.3Unknown Impurity 1
411.10.2Unknown Impurity 2

This data indicates a purity of 98.8% for the synthesized this compound with respect to UV-active impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

NMR spectroscopy is a powerful tool for elucidating molecular structure and can also be employed for quantitative analysis to determine purity.[6][7] Quantitative NMR (qNMR) provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[8][9]

Expected ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected, though not explicitly found in a consolidated format in search results, chemical shifts for this compound based on data for structurally similar compounds.[1][10]

Table 2: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
H-2~9.3s
H-4~9.1s
H-5~8.2d
H-7~8.0dd
H-8~7.8d

Table 3: Expected ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) [ppm]
C-2~160
C-4~155
C-4a~150
C-5~130
C-6~122
C-7~138
C-8~128
C-8a~125
Illustrative Quantitative ¹H NMR (qNMR) Purity Data

This table illustrates a hypothetical qNMR analysis for determining the absolute purity of this compound.

ParameterValue
Analyte (this compound)
Weight10.0 mg
Molecular Weight209.04 g/mol
Analyte Proton Integral1.00 (for H-2)
Number of Protons1
Internal Standard (Maleic Anhydride)
Weight5.0 mg
Purity99.5%
Molecular Weight98.06 g/mol
Standard Proton Integral1.05
Number of Protons2
Calculated Absolute Purity (w/w) 98.5%

This qNMR result indicates a high absolute purity and is complementary to the HPLC data, accounting for non-UV active impurities.

Experimental Protocols

HPLC Method for Purity Analysis

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of methanol or a suitable solvent mixture.[8] Filter the solution through a 0.45 µm syringe filter before injection.[8]

NMR Method for Structural Confirmation and Purity

The following are generalized protocols for acquiring NMR spectra of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11] For qNMR, accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into a vial before dissolving.[9]

  • ¹H NMR Acquisition:

    • A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For qNMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration.[9]

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled carbon experiment is performed.

    • A larger number of scans is typically required compared to ¹H NMR.

Visualizing the Analytical Workflow

Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesis of this compound workup Reaction Work-up & Crude Purification synthesis->workup hplc_prep Sample Prep for HPLC workup->hplc_prep Crude Product nmr_prep Sample Prep for NMR workup->nmr_prep Crude Product hplc_run HPLC Analysis hplc_prep->hplc_run hplc_data HPLC Purity (%) hplc_run->hplc_data nmr_run NMR Analysis nmr_prep->nmr_run nmr_data Structure Confirmation & qNMR Purity nmr_run->nmr_data comparison Compare Results hplc_data->comparison nmr_data->comparison final_purity final_purity comparison->final_purity Final Purity Assessment

Caption: Workflow for the synthesis and purity assessment of this compound.

Comparative Analysis: HPLC vs. NMR

The choice of analytical technique depends on the specific requirements of the purity assessment. HPLC and NMR offer complementary information, and a combined approach provides the most comprehensive characterization.

Comparison cluster_hplc HPLC cluster_nmr NMR hplc_principle Principle: Separation based on polarity hplc_quant Quantification: Relative (Area %) hplc_sens Sensitivity: High (detects trace impurities) hplc_id Impurity ID: Requires MS coupling (LC-MS) nmr_principle Principle: Nuclear spin in a magnetic field nmr_quant Quantification: Absolute (qNMR with standard) nmr_sens Sensitivity: Lower than HPLC nmr_id Impurity ID: Provides structural information title HPLC vs. NMR for Purity Analysis

Caption: Comparison of HPLC and NMR for purity determination.

Conclusion

Both HPLC and NMR are indispensable tools for the purity analysis of synthesized this compound. HPLC excels at detecting and quantifying trace impurities, providing high-resolution separation.[3] NMR, on the other hand, offers an orthogonal method for purity assessment through qNMR, which is an absolute method, and is unparalleled for structural confirmation of the target compound and potential impurities.[7] For a comprehensive and robust characterization of synthesized this compound, a multi-technique approach utilizing both HPLC and NMR is highly recommended to ensure the quality and reliability of the compound for its intended research and development applications.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 6-Bromoquinazoline, a halogenated heterocyclic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to mitigate risks and ensure environmental protection. The information herein is compiled from safety data sheets of structurally similar compounds and general best practices for hazardous waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat. Ensure full skin coverage.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1][2][3]

  • Emergency Stations: An eyewash station and a safety shower should be readily accessible in the immediate vicinity of any potential exposure.[1][4]

II. Hazard Profile Summary

This compound is classified as a hazardous substance. The following table summarizes its primary hazards based on data for similar brominated compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[5]Do not eat, drink or smoke when using this product. If swallowed, get medical help. Rinse mouth.[5]
Skin Irritation Causes skin irritation.[5]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]
Eye Irritation Causes serious eye irritation.[5]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound is a halogenated organic compound and must be treated as hazardous chemical waste.[1][6]

  • Segregation: This waste must be segregated from other waste streams. Crucially, do not mix it with non-halogenated organic solvents, as this complicates and increases the cost of disposal.[1][6] Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Step 2: Containerization

  • Container Selection: Use a dedicated, chemically resistant container with a secure, leak-proof lid for collecting this compound waste.[1][6] The container must be in good condition.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1][3]

Step 3: Waste Accumulation and Storage

  • Collection: Carefully transfer waste this compound, including any contaminated materials like weighing paper, gloves, or absorbent pads, into the designated waste container. Avoid overfilling the container (a general rule is not to exceed 80% capacity).[6]

  • Storage Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[1]

  • Secondary Containment: The primary waste container should be placed within a secondary containment bin to prevent the release of material in case of a leak.[1]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[1]

Step 4: Arranging for Professional Disposal

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and accumulation start date.[6]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to schedule a pickup.[2][6] Provide them with all necessary documentation regarding the waste.

Step 5: Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.

  • Containment: For solid spills, avoid generating dust.[3] Use an inert absorbent material (e.g., sand, silica gel) for liquid spills.[6]

  • Collection: Carefully sweep or vacuum the spilled material and place it in a suitable, labeled container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[2]

IV. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring all safety and regulatory steps are followed in the correct sequence.

cluster_prep Preparation & Handling cluster_waste_handling Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Generate Waste spill Spill Occurs fume_hood->spill Potential containerize Use Labeled, Sealed, Chemically Resistant Container segregate->containerize store Store in Designated SAA with Secondary Containment containerize->store log_waste Log Waste Details (Name, Quantity, Date) store->log_waste contact_ehs Contact EHS for Pickup log_waste->contact_ehs end End: Professional Disposal contact_ehs->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Place in waste container collect_spill Collect Spill Residue as Hazardous Waste contain_spill->collect_spill Place in waste container report_spill Report to Supervisor & EHS collect_spill->report_spill Place in waste container report_spill->containerize Place in waste container

Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 6-Bromoquinazoline and its derivatives. Adherence to these guidelines is critical for ensuring personal safety and the proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are chemical compounds that require careful handling due to their potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1]

A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation.[2]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious eye irritation.[2]
Skin and Body Protection Laboratory coat. For larger quantities or operations with a higher risk of exposure, consider a chemical-resistant apron or suit.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dust is recommended.To prevent inhalation of dust and subsequent respiratory tract irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid generating dust. For solid compounds, handle with care to minimize airborne particles.

  • Do not eat, drink, or smoke when using this product.[1]

3. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the spilled material and place it in a suitable, labeled container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not let the chemical enter drains.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and chemically resistant container designated for halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated. These should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal Procedure:

  • All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5]

  • Do not dispose of this compound down the drain or in the general trash.

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date.

Experimental Protocol: General Handling Procedure

The following is a general protocol for handling this compound in a laboratory setting. Specific experimental procedures may require modifications to this protocol.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound or a closely related compound.

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • If the compound is a solid, weigh it in a fume hood or on a balance with a draft shield to minimize dust dispersion.

    • Use a disposable weighing boat or paper.

  • Reaction Setup:

    • Perform all transfers and additions of the chemical within the fume hood.

    • If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and purification steps within the fume hood.

    • Be mindful of potential splashes and aerosols.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent.

    • Wipe down the work surfaces in the fume hood after completion of the experiment.

  • Waste Disposal:

    • Dispose of all chemical waste and contaminated materials according to the disposal plan.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_emergency Emergency Procedures ReviewSDS Review SDS PrepWorkspace Prepare Workspace (Fume Hood) ReviewSDS->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Weighing Weighing (in Fume Hood) DonPPE->Weighing Reaction Reaction Setup Weighing->Reaction Workup Work-up & Purification Reaction->Workup Decontaminate Decontaminate Equipment Workup->Decontaminate CleanWorkspace Clean Workspace Decontaminate->CleanWorkspace DisposeWaste Dispose of Waste CleanWorkspace->DisposeWaste Spill Spill Response Exposure First Aid for Exposure

Caption: Step-by-step process for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoquinazoline
Reactant of Route 2
6-Bromoquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.